Product packaging for Oxan-2-one;oxepan-2-one(Cat. No.:CAS No. 29612-36-0)

Oxan-2-one;oxepan-2-one

Cat. No.: B1228742
CAS No.: 29612-36-0
M. Wt: 214.26 g/mol
InChI Key: MSPBQHOXPJAROS-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Research on Oxan-2-one;Oxepan-2-one

The study of polymers derived from these lactones dates back to the early 20th century. Poly(ε-caprolactone) (PCL), the polymer of oxepan-2-one, was among the first synthetic polyesters developed by the Carothers group in the early 1930s. researchgate.net Further synthesis via ring-opening polymerization was reported by Natta et al. in 1934. tandfonline.com

The industrial-scale production of the monomer ε-caprolactone (oxepan-2-one) is predominantly achieved through the Baeyer-Villiger oxidation of cyclohexanone (B45756) using reagents like peracetic acid. wikipedia.org This method involves the insertion of an oxygen atom adjacent to the carbonyl group of the cyclic ketone to form the lactone.

Contemporary research continues to explore more sustainable and efficient synthesis routes. This includes investigations into biosynthetic pathways and the use of various biopolymers, such as starch and cellulose (B213188), to initiate the ring-opening polymerization of ε-caprolactone, reflecting a shift towards green chemistry principles. researchgate.netbenthamdirect.com

Significance of this compound as a Monomer in Polymer Science and Materials Engineering

Oxan-2-one (commonly known as δ-valerolactone) and oxepan-2-one (ε-caprolactone) are pivotal monomers for synthesizing aliphatic polyesters, which are prized for their biodegradability. The primary method for their polymerization is ring-opening polymerization (ROP), a process that can be catalyzed by various systems, with stannous octoate being one of the most common and versatile catalysts. tandfonline.comresearchgate.netacs.org This reaction cleaves the cyclic ester ring to form long polymer chains.

The polymer resulting from oxepan-2-one, polycaprolactone (B3415563) (PCL), has been the subject of intense research due to its favorable properties. It is a semi-crystalline, hydrophobic polymer with a low glass transition temperature (around -60 °C) and a low melting point (around 60 °C), which makes it easily processable. tandfonline.comwikipedia.orgtaylorandfrancis.com

The significance of PCL is particularly pronounced in the biomedical field. Its biocompatibility and biodegradability have led to its approval by the U.S. Food and Drug Administration (FDA) for specific applications within the human body. wikipedia.orgtaylorandfrancis.com These applications include:

Drug Delivery Systems: PCL's slow degradation rate makes it suitable for long-term controlled release of pharmaceuticals. brieflands.com

Tissue Engineering: It is widely used as a scaffold material for the regeneration of bone, cartilage, and skin. brieflands.comnovapublishers.com

Medical Devices: PCL is used to produce biodegradable sutures and adhesion barriers. wikipedia.orgwikipedia.org

Beyond medicine, PCL is used to produce specialty polyurethanes, imparting excellent resistance to water, oil, and solvents. wikipedia.org Furthermore, oxan-2-one and oxepan-2-one can be copolymerized to create materials with tailored properties, such as adjustable degradation rates and crystallinity, by varying the monomer composition. researchgate.net

Table 1: Key Properties of Polycaprolactone (PCL)

Property Value References
Polymer Type Synthetic, semi-crystalline, aliphatic polyester (B1180765) researchgate.nettandfonline.comwikipedia.org
Glass Transition Temperature (Tg) Approximately -60 °C tandfonline.comwikipedia.orgtaylorandfrancis.com
Melting Point (Tm) Approximately 60 °C tandfonline.comacs.orgwikipedia.org
Key Characteristics Biocompatible, biodegradable, good solvent and water resistance wikipedia.orgtaylorandfrancis.combrieflands.com
Common Synthesis Method Ring-opening polymerization of ε-caprolactone tandfonline.comwikipedia.org

Fundamental Chemical Structures and Nomenclature Conventions in Scholarly Discourse

The systematic naming of lactones follows IUPAC (International Union of Pure and Applied Chemistry) nomenclature for heterocyclic compounds. Common names, which are frequently used in literature, are also prevalent.

IUPAC Nomenclature : Lactones are named as heterocyclic ketones. The ring is numbered starting from the carbonyl carbon as position 1, and the prefix "oxa-" indicates the oxygen atom in the ring. youtube.comwikipedia.org

Oxan-2-one : A six-membered ring containing five carbon atoms and one oxygen atom. matrix-fine-chemicals.com

Oxepan-2-one : A seven-membered ring containing six carbon atoms and one oxygen atom. wikipedia.org

Common Nomenclature : This system uses Greek letters (α, β, γ, δ, ε) to denote the ring size. The letter indicates the position of the carbon that is bonded to the ring oxygen relative to the carbonyl group. wikipedia.org

δ-Valerolactone : The common name for oxan-2-one, a six-membered δ-lactone. wikipedia.orgmatrix-fine-chemicals.com

ε-Caprolactone : The common name for oxepan-2-one, a seven-membered ε-lactone. wikipedia.orgwikipedia.org

The compound name "this compound" with the CAS Number 29612-36-0 refers to the copolymer formed from these two monomers, poly(epsilon-caprolactone-delta-valerolactone). nih.gov

Table 2: Structural and Nomenclature Data for Oxan-2-one and Oxepan-2-one

Attribute Oxan-2-one Oxepan-2-one
Structure Oxan-2-one structure Oxepan-2-one structure
Preferred IUPAC Name oxan-2-one matrix-fine-chemicals.com oxepan-2-one wikipedia.org
Common Name δ-Valerolactone wikipedia.orgmatrix-fine-chemicals.com ε-Caprolactone wikipedia.orgwikipedia.org
Molecular Formula C₅H₈O₂ matrix-fine-chemicals.com C₆H₁₀O₂ wikipedia.org
Molecular Weight 100.12 g/mol matrix-fine-chemicals.com 114.14 g/mol wikipedia.org
CAS Number 542-28-9 matrix-fine-chemicals.com 502-44-3 wikipedia.org
Ring Size 6-membered wikipedia.org 7-membered wikipedia.org

The ring strain of these lactones is a critical factor in their polymerization behavior. Larger rings like ε-caprolactone exhibit reduced strain, which influences polymerization kinetics. Density functional theory (DFT) studies have been used to analyze the bond angles and lengths that are critical to their stability and reactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O4 B1228742 Oxan-2-one;oxepan-2-one CAS No. 29612-36-0

Properties

CAS No.

29612-36-0

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

oxan-2-one;oxepan-2-one

InChI

InChI=1S/C6H10O2.C5H8O2/c7-6-4-2-1-3-5-8-6;6-5-3-1-2-4-7-5/h1-5H2;1-4H2

InChI Key

MSPBQHOXPJAROS-UHFFFAOYSA-N

SMILES

C1CCC(=O)OCC1.C1CCOC(=O)C1

Canonical SMILES

C1CCC(=O)OCC1.C1CCOC(=O)C1

Synonyms

PECDV
poly(epsilon-caprolactone-delta-valerolactone)

Origin of Product

United States

Synthetic Methodologies for Oxan 2 One;oxepan 2 One Monomer Production

Classical and Emerging Chemical Synthesis Routes to ε-Caprolactone

The industrial production of ε-caprolactone has historically been dominated by chemical synthesis methods, primarily centered around the oxidation of cyclic ketones. These methods are continuously being refined to improve efficiency, selectivity, and environmental footprint.

Catalytic Oxidation Processes for ε-Caprolactone Formation

The Baeyer-Villiger (BV) oxidation is the most prominent method for the synthesis of ε-caprolactone from cyclohexanone (B45756). This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the cyclic ketone, yielding the corresponding lactone. google.com

Industrially, the process often utilizes peroxyacids, such as peracetic acid, as the oxidant. researchgate.netrsc.org The reaction is typically a two-stage process where peracetic acid is first synthesized from acetic acid and hydrogen peroxide, and then reacted with cyclohexanone. researchgate.net This method can achieve high selectivity for ε-caprolactone, often around 90%. researchgate.net However, the use of peroxyacids presents handling and safety challenges due to their instability. researchgate.net

Research has focused on developing safer and more efficient catalytic systems. One approach involves the use of hydrogen peroxide as the primary oxidant in the presence of various catalysts. researchgate.net This is considered a greener alternative as the only byproduct is water. Catalytic systems explored for this transformation include:

Mesoporous silica (B1680970) nanorods (nSiO2) with benzaldehyde (B42025) as a co-reagent, where benzoylperoxide is formed in situ as the oxidizing agent. researchgate.net

Tin-based catalysts , such as Sn/MCM-41, have been shown to effectively catalyze the oxidation of cyclohexanone derivatives with hydrogen peroxide. researchgate.net The yield of the desired lactone can be influenced by the tin content in the catalyst. researchgate.net

Antimony trifluoride supported on hexagonal mesoporous silica (HMS-C-SbF3) has been demonstrated as a highly efficient catalyst for the oxidation of cyclohexanone to ε-caprolactone using hydrogen peroxide. researchgate.net

Cobalt oxide (Co3O4) nanoparticles have shown excellent catalytic activity, achieving up to 98% conversion of cyclohexanone and 100% selectivity for ε-caprolactone under optimized conditions. researchgate.net

Brønsted acids , like p-toluenesulfonic acid (p-TsOH), can catalyze the Baeyer-Villiger oxidation of cyclohexanone with hydrogen peroxide in specialized solvents like 1,1,1,3,3,3-hexafluoro-2-propanol, allowing the reaction to proceed under mild conditions. google.com

Heteropolyacids , such as H3PW12O40 and its cesium salt Cs2.5H0.5PW12O40, have been investigated for the liquid-phase oxidation of cyclohexanol (B46403) to cyclohexanone and subsequently to ε-caprolactone using aqueous hydrogen peroxide. nih.gov

The choice of solvent can also play a crucial role. For instance, ionic liquids have been used as solvents for the oxidation of alicyclic ketones with hydrogen peroxide, in some cases eliminating the need for an additional catalyst. researchgate.net

Table 1: Comparison of Catalytic Systems for ε-Caprolactone Synthesis via Oxidation

Catalyst SystemOxidantSubstrateKey FindingsReference
Peracetic AcidPeracetic AcidCyclohexanoneIndustrial standard, ~90% selectivity. researchgate.net researchgate.net
nSiO2 / BenzaldehydeDioxygenCyclohexanoneIn situ formation of benzoylperoxide as oxidant. researchgate.net researchgate.net
Sn/MCM-41Hydrogen PeroxideCyclohexanone DerivativesYield increases with tin content. researchgate.net researchgate.net
Co3O4 NanoparticlesHydrogen PeroxideCyclohexanone98% conversion, 100% selectivity under optimal conditions. researchgate.net researchgate.net
p-TsOHHydrogen PeroxideCyclohexanoneReaction proceeds under mild conditions in fluorinated alcohol. google.com google.com
SbF3 on HMSHydrogen PeroxideCyclohexanoneHigh efficiency for the oxidation of cyclohexanone. researchgate.net researchgate.net
Cs2.5H0.5PW12O40Hydrogen PeroxideCyclohexanolHigher activity and selectivity compared to the parent heteropolyacid. nih.gov nih.gov

Ring Expansion and Cyclization Approaches in Oxan-2-one;Oxepan-2-one Synthesis

Besides the direct oxidation of pre-formed six-membered rings, other synthetic strategies involve the construction of the seven-membered oxepane (B1206615) ring through ring expansion or cyclization reactions.

Ring Expansion: One-carbon ring expansion of cycloalkanones offers a route to the homologous cycloalkenones, which can be further transformed into lactones. A notable example is the use of 4-hydroxy-2-cyclobutenones, derived from dialkyl squarates, which can undergo a rhodium(I)-catalyzed skeletal remodeling to form substituted oxepane derivatives. tcichemicals.com This process involves a cascade of C-C bond formation and cleavage. tcichemicals.com While strategies for building seven-membered cyclic ethers often involve ring expansion of three-membered rings like cyclopropanes or epoxides, the use of four-membered carbocycles as precursors is a more recent development. tcichemicals.comresearchgate.net

Cyclization: The intramolecular esterification of ω-hydroxy acids is a direct and industrially significant route to lactones. google.com For oxepan-2-one, 6-hydroxyhexanoic acid can undergo cyclization under acidic conditions (e.g., using sulfuric acid or p-toluenesulfonic acid) at elevated temperatures to yield the desired lactone. google.com This method is valued for its simplicity and minimal byproduct formation. google.com Halolactonization is another cyclization strategy where an alkene is attacked by a halogen, and the resulting cationic intermediate is trapped intramolecularly by a carboxylic acid group. acs.org

Bio-Based and Sustainable Production Pathways for this compound

In response to growing environmental concerns and the desire to move away from petrochemical feedstocks, significant research has been directed towards developing sustainable and bio-based routes for ε-caprolactone production.

Enzymatic and Microbial Biosynthesis of ε-Caprolactone

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes, particularly Baeyer-Villiger monooxygenases (BVMOs), is a key area of research.

Enzymatic Synthesis: BVMOs can directly convert cyclohexanone to ε-caprolactone using molecular oxygen as the oxidant. google.comgoogle.com A prominent example is the cyclohexanone monooxygenase (CHMO) from Acinetobacter calcoaceticus. google.com To overcome the limitations of low productivity and substrate/product inhibition associated with using BVMOs alone, enzyme cascade systems have been developed. google.com One such system combines an alcohol dehydrogenase (ADH) to oxidize cyclohexanol to cyclohexanone with a BVMO for the subsequent conversion to ε-caprolactone. google.comresearchgate.net This cascade allows for efficient cofactor recycling. researchgate.net To further enhance the process, co-expression of bacterial hemoglobin from Vitreoscilla stercoraria in recombinant E. coli has been shown to improve the oxygen supply to the CHMO, leading to a significant increase in ε-caprolactone production. researchgate.net

Lipases, such as lipase (B570770) B from Candida antarctica (often immobilized as Novozyme 435), are also employed in the enzymatic synthesis of polyesters and can be used for the ring-opening polymerization of ε-caprolactone. nih.govthaiscience.info

Microbial Production: Genetically engineered microorganisms, such as E. coli, have been developed to produce ε-caprolactone. google.comgoogle.com By introducing the genes for CHMO and ADH, these microbes can convert cyclohexanol into ε-caprolactone. google.com The production can be optimized by adjusting the expression levels of the enzymes. google.com Research has also explored creating non-naturally occurring microbial organisms with engineered caprolactone (B156226) pathways, enabling the production of the monomer from renewable feedstocks. google.com

Table 2: Key Enzymes and Microorganisms in ε-Caprolactone Biosynthesis

Enzyme/MicroorganismRole/PathwayKey FindingsReference
Cyclohexanone Monooxygenase (CHMO)Baeyer-Villiger oxidation of cyclohexanoneEnables direct conversion to ε-caprolactone using O2. google.com google.com
Alcohol Dehydrogenase (ADH)Oxidation of cyclohexanolUsed in cascade with CHMO for efficient precursor conversion. google.comresearchgate.net google.comresearchgate.net
E. coli (recombinant)Host for CHMO and ADH expressionCan produce significant titers of ε-caprolactone, enhanced by co-expression of bacterial hemoglobin. researchgate.netgoogle.com researchgate.netgoogle.com
Candida antarctica Lipase B (CALB)Ring-opening polymerizationUsed for the synthesis of oligo- and poly-caprolactone. google.comthaiscience.info google.comthaiscience.info

Valorization of Renewable Resources for this compound Precursors

The transition to a bio-based economy necessitates the use of renewable resources as starting materials. Lignocellulosic biomass, agricultural residues, and other bio-based feedstocks are being investigated as sources for ε-caprolactone precursors.

One promising route involves the conversion of biomass-derived sugars, such as glucose and fructose, into 5-hydroxymethylfurfural (B1680220) (HMF). oecd.org HMF can then be further processed to 1,6-hexanediol, a precursor that can be oxidized to ε-caprolactone. oecd.org Techno-economic analyses suggest that bio-based caprolactone production via this route could be competitive with conventional methods, especially when byproducts are valorized. oecd.org

Lignin (B12514952), a major component of lignocellulosic biomass, is another potential feedstock. oecd.org For instance, p-cresol, which can be obtained from lignin, can be hydrogenated to methyl-cyclohexanone and subsequently oxidized via a Baeyer-Villiger reaction to produce methyl-ε-caprolactone. oecd.org Spent coffee grounds are also being explored as a source of carbohydrates that can be fermented to produce precursors for biopolymers like ε-caprolactone.

Furthermore, biochar, produced from the pyrolysis of hardwood waste, can be functionalized and used as a renewable additive and initiator for the ring-opening polymerization of ε-caprolactone, leading to sustainable composite materials. tcichemicals.com

Purification and Quality Control Strategies for High-Purity this compound Monomer in Research

For research applications, particularly in polymer synthesis, the purity of the ε-caprolactone monomer is paramount as impurities can significantly affect the polymerization process and the properties of the resulting polymer.

Purification Strategies: The primary method for purifying ε-caprolactone is distillation . google.comgoogle.com For research-grade monomer, vacuum distillation is commonly employed to remove non-volatile impurities and any inhibitors or stabilizers present in the commercial product. researchgate.netresearchgate.net Often, a fractional distillation approach is used, where the first and last fractions are discarded to ensure the highest purity of the collected monomer. researchgate.net

Prior to distillation, the monomer is typically dried to remove water, which can act as an initiator in ring-opening polymerization and lead to a broader molecular weight distribution of the polymer. researchgate.net A common drying agent is calcium hydride (CaH2) , over which the monomer is stirred, often for an extended period, before being distilled. researchgate.netresearchgate.net

For industrial-scale purification, multi-stage distillation columns are used. google.comgoogle.com The process may involve a preliminary step to remove low-boiling substances, followed by a high-boiling distillation step to separate the ε-caprolactone from heavier impurities. google.com To improve the color of the final polymer, the distilled ε-caprolactone may undergo an alkali-treatment (e.g., with sodium carbonate) and/or a heat treatment in an inert atmosphere, followed by a final simple distillation. google.com

Quality Control: A suite of analytical techniques is used to assess the purity and quality of the ε-caprolactone monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for confirming the chemical structure of the monomer and detecting impurities. researchgate.netresearchgate.net It can be used to ensure that all water has been removed after drying. researchgate.net

Gas Chromatography (GC): GC is used to determine the purity of the monomer by separating it from volatile impurities.

Karl Fischer Titration: This is the standard method for accurately quantifying the water content in the monomer. researchgate.netoecd.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups of the lactone, confirming its identity. google.com

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): While primarily used for polymer analysis, GPC can also detect the presence of oligomers or low molecular weight polymer chains in the monomer sample. researchgate.netthaiscience.info

Acid Value Titration: This method measures the amount of acidic impurities in the monomer, which is an important quality parameter as acids can affect polymerization. oecd.org

Color (APHA): The color of the monomer, and the polymer it produces, is a critical quality indicator, especially for commercial applications. It is often measured using the APHA (American Public Health Association) color scale. oecd.org

Table 3: Quality Control Parameters and Analytical Methods for High-Purity ε-Caprolactone Monomer

ParameterAnalytical MethodPurposeReference
PurityGas Chromatography (GC), ¹H NMRTo quantify the monomer content and identify impurities. acs.org
Water ContentKarl Fischer TitrationTo ensure the monomer is dry, which is critical for controlled polymerization. researchgate.netoecd.org researchgate.netoecd.org
Acid ValueTitrationTo quantify acidic impurities that can affect polymerization kinetics. oecd.org oecd.org
Structural Integrity¹H NMR, ¹³C NMR, FTIRTo confirm the chemical structure of the ε-caprolactone. researchgate.netgoogle.com researchgate.netgoogle.com
ColorAPHA Color ScaleTo assess the visual quality of the monomer and its resulting polymer. oecd.org oecd.org
Presence of OligomersGel Permeation Chromatography (GPC)To detect any pre-existing polymer chains in the monomer. researchgate.net researchgate.net

Mechanistic and Kinetic Studies of Ring Opening Polymerization Rop of Oxan 2 One;oxepan 2 One

Fundamental Principles of ε-Caprolactone Ring-Opening Polymerization

The polymerization of ε-caprolactone is a thermodynamically driven process, governed by the relief of ring strain inherent in the seven-membered lactone ring. wikipedia.org The feasibility and rate of this transformation are dictated by fundamental thermodynamic and kinetic parameters.

Thermodynamics and Energetics of Oxan-2-one;Oxepan-2-one Polymerization

The polymerizability of a cyclic monomer is determined by the Gibbs free energy of polymerization (ΔGₚ). A negative ΔGₚ indicates that polymerization is a spontaneous process, favoring the formation of the polymer over the monomer. osti.gov This value is a function of the enthalpy (ΔHₚ) and entropy (ΔSₚ) of polymerization, as described by the equation ΔGₚ = ΔHₚ - TΔSₚ. plos.org

For ε-caprolactone, the primary driving force for polymerization is the negative enthalpy change (ΔHₚ), which results from the release of moderate ring strain upon opening the seven-membered ring. wikipedia.org The polymerization also leads to a decrease in entropy (negative ΔSₚ) as the randomly oriented monomer molecules are converted into a more ordered polymer chain structure. youtube.com

This trade-off between enthalpy and entropy gives rise to the concept of a ceiling temperature (Tₑ), the temperature at which ΔGₚ equals zero and the polymerization is in equilibrium with depolymerization. osti.gov Below the Tₑ, polymerization is favored, while above it, the monomer state is more stable. The thermodynamic parameters for the ROP of ε-caprolactone (ECL) have been determined experimentally, as shown in the table below.

Copolymer Composition (ECL/GVL)ΔHₚ (kJ mol⁻¹)ΔSₚ (J mol⁻¹ K⁻¹)
100/0-28.9-60.8
90/10-25.2-53.2
80/20-23.4-51.3
70/30-20.9-47.9
Data derived from studies on the copolymerization of ε-caprolactone (ECL) and γ-valerolactone (GVL). Source: plos.org

Kinetic Rate Laws and Activation Parameters for ROP of ε-Caprolactone

The rate of ring-opening polymerization of ε-caprolactone is highly dependent on the initiator system, temperature, and monomer concentration. For many metal-alkoxide initiated systems operating under high monomer concentrations, the reaction exhibits saturation kinetics. nih.gov The rate law can be described by the equation: Rate = k₂[Catalyst-Monomer Complex]. This implies a pre-equilibrium step where the monomer binds to the catalyst before the rate-determining insertion step. nih.govacs.org

The kinetics of ROP have been extensively studied using techniques like non-isothermal differential scanning calorimetry (DSC). tandfonline.comnih.govresearchgate.netnih.gov These studies allow for the determination of key activation parameters, such as the activation energy (Eₐ) and the pre-exponential or frequency factor (A). The activation energy represents the minimum energy required for the reaction to occur, while the frequency factor relates to the frequency of collisions between reacting molecules. These parameters are crucial for understanding how reaction rates change with temperature.

Below is a summary of activation parameters reported for the ROP of ε-caprolactone with various initiator systems.

Initiator SystemMethodActivation Energy (Eₐ) (kJ/mol)Frequency Factor (A) (min⁻¹)
Sn(Oct)₂/n-HexOH (1.0 mol%)Friedman (DSC)70.57.3 x 10⁷
Sn(Oct)₂/n-HexOH (1.5 mol%)Friedman (DSC)67.22.8 x 10⁶
Sn(Oct)₂/n-HexOH (2.0 mol%)Friedman (DSC)64.91.2 x 10⁶
Sn(Oct)₂/n-HexOH (1.0 mol%)KAS (DSC)80.4-
Sn(Oct)₂/n-HexOH (1.5 mol%)KAS (DSC)73.1-
Sn(Oct)₂/n-HexOH (2.0 mol%)KAS (DSC)64.9-
Zirconocene/Borate SystemsDFT Calculation61.4 - 80.6-
Data sourced from tandfonline.comnih.govresearchgate.netnih.govrsc.org. KAS refers to the Kissinger-Akahira-Sunose method.

Coordination-Insertion Mechanisms in this compound Polymerization

The most common and well-studied pathway for the ROP of ε-caprolactone is the coordination-insertion mechanism, particularly when initiated by metal-based catalysts like tin, aluminum, zinc, or yttrium compounds. nih.govnih.govmdpi.comijcrt.org This mechanism allows for excellent control over the polymerization process, yielding polymers with predictable molecular weights and narrow polydispersity. d-nb.info The general pathway involves the coordination of the monomer's carbonyl oxygen to the metal center of the initiator, followed by the nucleophilic attack of an alkoxide group on the activated carbonyl carbon, leading to the cleavage of the acyl-oxygen bond and insertion of the monomer into the metal-alkoxide bond. ijcrt.orgconicet.gov.ar

Active Site Characterization in Metal-Initiated ROP of ε-Caprolactone

The active species in metal-initiated ROP is typically a metal alkoxide. nih.gov For initiators like tin(II) octoate (Sn(Oct)₂), an alcohol co-initiator is required to form the active tin(II) alkoxide species. ijcrt.org In other cases, such as with aluminum isopropoxide, the alkoxide groups are already present on the metal initiator. ijcrt.org

The characterization of these active sites is crucial for understanding catalyst activity. Mechanistic studies have successfully characterized the intermediate species. For example, stable adducts of ε-caprolactone coordinated to a metal center have been isolated and characterized, providing direct evidence for the "coordination" step of the mechanism. nih.govacs.org In a study involving a cationic niobium(V) alkoxide complex, a stable species with both the intact ε-caprolactone monomer and the initiating alkoxide group simultaneously coordinated to the metal center was isolated, offering a snapshot of the pre-insertion state. nih.govacs.org The coordination of the monomer to the Lewis acidic metal center polarizes the carbonyl group, making it more susceptible to nucleophilic attack. mdpi.comijcrt.org

Elucidation of Chain Growth and Chain Transfer Processes

Chain growth, or propagation, proceeds through repeated cycles of coordination and insertion. polimi.it After the initial insertion of a monomer, a new, longer metal alkoxide is formed, which then coordinates with another monomer, and the process repeats, extending the polymer chain. ijcrt.org The propagation step involves the cleavage of the acyl-oxygen bond of the monomer. mdpi.com

Chain transfer reactions are significant side reactions that can influence the molecular weight and molecular weight distribution of the final polymer. polimi.it In "immortal" ROP systems, chain transfer agents, typically alcohols, are intentionally added. nih.gov The active, growing polymer chains can rapidly and reversibly exchange with the alcohol molecules. This process deactivates the growing chain (by protonating the alkoxide end) and generates a new metal alkoxide from the chain transfer agent, which can then initiate a new polymer chain. This allows for the production of a large number of polymer chains from a small amount of initiator, effectively controlling the final molecular weight. acs.orgmdpi.com

Anionic and Cationic Polymerization Mechanisms of this compound

Besides the coordination-insertion route, ε-caprolactone can also be polymerized via anionic and cationic mechanisms, although these methods can be more sensitive and may offer less control. mdpi.com

Anionic Polymerization: Anionic ROP is initiated by strong nucleophiles such as alkoxides, hydroxides, or organometallic compounds. mdpi.comdatapdf.com The mechanism involves the nucleophilic attack of the initiator on the carbonyl carbon of the lactone monomer, leading to the cleavage of the acyl-oxygen bond and the formation of an alcoholate propagating species. mdpi.comnumberanalytics.com This active anionic chain end then attacks another monomer molecule, and the chain grows. This process is a type of chain-growth polymerization where the active center is an anion. numberanalytics.comppt-online.org

Cationic Polymerization: Cationic ring-opening polymerization (CROP) is initiated by electrophilic species, such as protic acids or Lewis acids. wikipedia.orgrsc.org The mechanism can be complex and may proceed through several pathways. One proposed mechanism involves the protonation or coordination of a Lewis acid to the carbonyl oxygen, activating the monomer. rsc.org Another monomer molecule or a nucleophile can then attack the acyl carbon, leading to ring opening. Propagation can occur via an "active chain-end" mechanism, where the growing chain carries the cationic charge, or an "activated monomer" mechanism, where the cationic initiator activates a monomer which is then attacked by the neutral hydroxyl end-group of the growing polymer chain. rsc.orgmdpi.com The initiation step generates a carbenium ion or an oxonium ion from which the polymer chain grows. wikipedia.org Studies using zirconocene/borate catalyst systems have shown that the process follows an active chain-end mechanism with the cleavage of the O-alkyl bond. rsc.org

Initiation and Propagation in Anionic ε-Caprolactone ROP Systems

The anionic ring-opening polymerization (AROP) of ε-caprolactone is a well-established method for producing PCL. The process is typically initiated by nucleophiles such as alkoxides, hydroxides, or organometallic compounds. conicet.gov.arresearchgate.net

Initiation: The initiation step involves the nucleophilic attack of an initiator on the carbonyl carbon of the ε-caprolactone monomer. conicet.gov.ar This leads to the cleavage of the acyl-oxygen bond in the cyclic ester and the formation of a propagating alkoxide species. conicet.gov.arresearchgate.net The choice of initiator and solvent can significantly influence the polymerization kinetics and the properties of the resulting polymer. For instance, lithium silanolates have been demonstrated as efficient initiators for the AROP of ε-caprolactone, yielding polymers in good yields. conicet.gov.arresearchgate.net The spatial arrangement of the carbonyl group in the ε-caprolactone ring facilitates this nucleophilic attack. conicet.gov.ar

Propagation: Following initiation, the propagation proceeds through the sequential addition of monomer units to the active chain end. researchgate.net The propagating species is an alkoxide ion which attacks the carbonyl carbon of another ε-caprolactone monomer. This process regenerates the alkoxide at the new chain end, allowing for the continuous growth of the polymer chain. The kinetics of anionic polymerization of ε-caprolactone have been studied using initiators like potassium-activated systems, revealing a living/controlled nature of the polymerization under specific conditions. researchgate.net

Side reactions such as intramolecular transesterification (back-biting) can occur, leading to the formation of cyclic oligomers. researchgate.net The rate constants for both propagation and back-biting have been determined, showing a dependence on the size of the cyclic oligomers. researchgate.net

Initiator SystemSolventKey Findings
Lithium SilanolatesHigh vacuumEfficient initiation, good yields of PCL. conicet.gov.arresearchgate.net
Potassium activated initiatorsTetrahydrofuran, TolueneLiving/controlled polymerization, formation of cyclic oligomers. researchgate.net
sec-ButyllithiumTolueneBimodal molecular weight distribution (cyclic oligomers and high polymer). researchgate.net

Cationic Activation and Polymerization Pathways of this compound

Cationic ring-opening polymerization (CROP) of ε-caprolactone provides another avenue for the synthesis of PCL. This method typically employs Lewis acids or protonic acids as initiators. rsc.orgrsc.org

The mechanism of CROP involves several stages: initiation, propagation, and potentially termination. rsc.org A proposed mechanism involves the activation of the monomer by the cationic initiator. nih.gov Density functional theory (DFT) studies on zirconocene/borate catalyst systems suggest that the propagation occurs through an active chain-end (ACE) mechanism, where the propagating chain end features a tertiary oxonium ion. rsc.org The polymerization proceeds via O-alkyl bond cleavage. rsc.org

The stability of the catalyst-monomer complex and the activation energy for polymerization are influenced by the ligands on the metal center. nih.gov For instance, in zirconocene-catalyzed CROP, the substituents on the ligands and the bridging units play a crucial role in determining the catalytic activity. nih.gov

The kinetics of CROP can be influenced by factors such as the nature of the initiator, the solvent, and the reaction temperature. researchgate.net For example, the use of photoacid generators allows for the initiation of CROP upon light irradiation, offering spatial and temporal control over the polymerization process. rsc.org

Catalyst/Initiator SystemKey Mechanistic Features
Zirconocene/BorateActive chain-end (ACE) mechanism, O-alkyl bond cleavage. rsc.org
Zirconocene CatalystsLigand structure influences complex stability and activation energy. nih.gov
Photoacid GeneratorsLight-induced generation of acid to initiate polymerization. rsc.org
1,3-dioxolan-2-ylium hexafluoroantimonateFormation of macroion-pairs and free ions. researchgate.net

Organocatalytic Ring-Opening Polymerization of this compound

Organocatalytic ROP has emerged as a powerful, metal-free alternative for the synthesis of PCL, offering advantages such as milder reaction conditions and the avoidance of metal contamination in the final polymer. magtech.com.cn

Non-Metallic Catalysts and Their Mechanistic Roles in ε-Caprolactone Polymerization

A variety of non-metallic catalysts have been developed for the ROP of ε-caprolactone, operating through different activation mechanisms. These can be broadly categorized based on their mode of action, such as electrophilic monomer activation or nucleophilic monomer activation. magtech.com.cn

One notable example is the use of N-trimethylsilyl-bis(trifluoromethanesulfonyl)imide (TMSNTf2), which has been proposed to function through a metal-free "coordination-insertion" mechanism. njtech.edu.cnrsc.org This involves the coordination of the monomer to the silicon atom of the catalyst, followed by nucleophilic attack and cleavage of the acyl-oxygen bond of the monomer. njtech.edu.cnrsc.org

Phosphoric acids have also been identified as effective organocatalysts for the controlled/living ROP of ε-caprolactone. sciengine.com For example, 1,1'-bi-2-naphthol (B31242) (BINOL)-based phosphoric acid can effectively catalyze the polymerization, leading to well-defined polyesters. sciengine.com Diphenyl phosphate (B84403), another organocatalyst, is believed to operate through an activated monomer mechanism. rsc.org

Hydrogen Bonding and Acid-Base Catalysis in ROP of this compound

Hydrogen bonding plays a significant role in many organocatalytic ROP systems. Bifunctional catalysts, which possess both a hydrogen bond donor and a Lewis basic site, can simultaneously activate both the monomer and the initiator or growing polymer chain.

For instance, (thio)ureas, when paired with an amine cocatalyst, act as effective H-bonding organocatalysts for the ROP of ε-caprolactone. uri.eduacs.org The kinetics of these systems have been evaluated at elevated temperatures, and the stability of the catalyst system is a crucial factor. uri.eduacs.org

Sulfonic acids, such as trifluoromethanesulfonic acid and methanesulfonic acid, have been shown to act as bifunctional catalysts. nih.govacs.org Computational studies suggest that the sulfonic acid activates both the monomer and the alcohol initiator through a proton shuttle mechanism involving its acidic hydrogen and basic oxygen atoms. nih.govacs.org Similarly, phosphoric and phosphoramidic acids are also proposed to act as bifunctional catalysts. rsc.org Benzoic acid has also been demonstrated to be an efficient catalyst for the ROP of ε-caprolactone, likely proceeding through an activated monomer mechanism. researchgate.netresearchgate.net

Catalyst SystemProposed MechanismKey Features
N-trimethylsilyl-bis(trifluoromethanesulfonyl)imide (TMSNTf2)Metal-free "coordination-insertion"Leads to both linear and cyclic polymers. njtech.edu.cnrsc.org
Phosphoric Acids (e.g., BINOL-based)Activated monomer mechanismControlled/living polymerization. sciengine.com
Diphenyl PhosphateActivated monomer mechanismDual-role organocatalyst. rsc.org
(Thio)ureas with Amine CocatalystHydrogen-bonding activationThermally stable systems available. uri.eduacs.org
Sulfonic AcidsBifunctional activation (proton shuttle)Activates both monomer and initiator. nih.govacs.org
Benzoic AcidActivated monomer mechanismEfficient under mild conditions. researchgate.netresearchgate.net

Enzyme-Catalyzed (Biocatalytic) Polymerization of this compound

Enzyme-catalyzed ROP represents a green and sustainable approach to PCL synthesis, offering high selectivity and operating under mild conditions. nih.gov

Lipase-Mediated Ring-Opening Polymerization Mechanisms

Lipases, particularly Candida antarctica Lipase (B570770) B (CALB), are the most extensively studied enzymes for the ROP of ε-caprolactone. nih.govrsc.org The generally accepted mechanism involves the formation of an acyl-enzyme intermediate.

The catalytic cycle is thought to proceed as follows:

Acylation: The serine residue in the active site of the lipase attacks the carbonyl carbon of the ε-caprolactone monomer, leading to the formation of a tetrahedral intermediate which then collapses to form an acyl-enzyme intermediate and releases the opened monomer.

Deacylation: The hydroxyl group of an initiator (such as water or an alcohol) or the growing polymer chain attacks the acyl-enzyme intermediate, regenerating the enzyme and elongating the polymer chain.

The rate and selectivity of lipase-catalyzed ROP can be influenced by the structure of the monomer. For instance, in the polymerization of 4-substituted ε-caprolactones, the size of the substituent affects both the polymerization rate and the enantioselectivity. acs.org This suggests that the deacylation step, involving the propagating alcohol chain end, can be the rate-determining step in these cases. acs.org

Kinetic studies of the enzymatic ROP of ε-caprolactone have shown that the polymerization can be approximately first-order with respect to the monomer. uq.edu.au However, enzyme-catalyzed transesterification reactions can lead to the formation of cyclic oligomers and a broader molecular weight distribution. uq.edu.au

EnzymeKey Mechanistic AspectsResearch Findings
Candida antarctica Lipase B (CALB)Formation of acyl-enzyme intermediateWidely used and efficient for ε-caprolactone ROP. nih.govrsc.org
Lipases (general)Rate can be influenced by monomer structureDeacylation can be rate-determining for substituted lactones. acs.org
Lipases (general)Subject to transesterification side reactionsCan lead to cyclic byproducts and broader polydispersity. uq.edu.au

Chemoenzymatic Approaches to Poly(ε-caprolactone) Synthesis

Chemoenzymatic synthesis represents a powerful strategy that combines the advantages of both chemical catalysis and biocatalysis to produce polymers like poly(ε-caprolactone) (PCL). This approach leverages the high selectivity, efficiency under mild conditions, and environmental friendliness of enzymes with the versatility and broad substrate scope of traditional chemical reactions. These hybrid processes can be designed as multi-step cascades, where chemical and enzymatic reactions are performed sequentially, or as concurrent one-pot syntheses.

A significant chemoenzymatic strategy involves the synthesis of the ε-caprolactone monomer itself from alternative feedstocks, followed by its enzymatic polymerization. rsc.orgrsc.orgnih.gov One novel route begins with the chemical hydrogenation of phenol (B47542) to produce cyclohexanol (B46403). rsc.orgnih.gov This crude cyclohexanol is then used directly in a subsequent biocatalytic step without extensive purification. rsc.orgnih.gov In this second stage, a dual-enzyme system, employing an alcohol dehydrogenase and a cyclohexanone (B45756) monooxygenase (CHMO), facilitates a double oxidation of cyclohexanol to ε-caprolactone, with cyclohexanone as an intermediate. nih.gov This biocatalytic process can be conducted in organic media using lyophilized whole cells, which simplifies product isolation, or in an aqueous medium where the ε-caprolactone is removed in situ to prevent product inhibition. rsc.orgnih.gov The final step is the lipase-catalyzed ring-opening polymerization (ROP) of the synthesized ε-caprolactone to yield PCL. rsc.org

Another prominent chemoenzymatic approach involves the simultaneous, one-pot synthesis of block copolymers. acs.org In this method, the enzymatic ring-opening polymerization (eROP) of ε-caprolactone is integrated with a chemical polymerization technique, such as atom-transfer radical polymerization (ATRP). acs.org For instance, the synthesis of poly(ε-caprolactone-block-methyl methacrylate) (PCL-b-PMMA) has been successfully carried out by combining the lipase-catalyzed ROP of ε-caprolactone with the ATRP of methyl methacrylate (B99206). acs.org These concurrent reactions can be performed in environmentally benign solvents like supercritical carbon dioxide (scCO₂), demonstrating a versatile and simplified route to complex polymer architectures. acs.org

The enzymatic component of these syntheses predominantly relies on lipases, with Candida antarctica lipase B (CALB) being the most extensively studied and effective biocatalyst, particularly in its immobilized form, Novozym 435. researchgate.netmdpi.comresearchgate.net The mechanism of lipase-catalyzed ROP involves the activation of the monomer at the enzyme's active site. conicet.gov.ar The catalytic process is influenced by several factors that control the kinetics and the properties of the final polymer. Water concentration is a critical parameter; while some water is necessary for enzyme activity, excess water can lead to hydrolysis of the polymer chains, thereby reducing the molecular weight. nih.gov The reaction temperature, solvent, and enzyme concentration also significantly impact the monomer conversion and the molecular weight of the resulting PCL. researchgate.netresearchgate.net For example, conducting the eROP in supercritical CO₂ has been shown to produce high molecular weight PCL. acs.orgresearchgate.netnih.gov

The use of initiators, such as alcohols, allows for control over the polymer's molecular weight and end-group functionality. diva-portal.orgrsc.org For instance, propargyl alcohol has been used as an initiator to produce alkyne-terminated PCL, which can be further functionalized post-polymerization. rsc.org

Research Findings on Chemoenzymatic and Enzymatic PCL Synthesis

The following tables summarize key findings from various studies on the synthesis of PCL, highlighting the conditions and outcomes of different approaches.

Table 1: Chemoenzymatic Synthesis of PCL via Phenol Conversion

Reaction SequenceCatalyst(s)Key FindingsReference
1. Hydrogenation of phenol to cyclohexanol 2. Biocatalytic double oxidation to ε-caprolactone 3. Lipase-catalyzed polymerization to PCL1. Ru-catalyst 2. Alcohol dehydrogenase & Cyclohexanone monooxygenase (whole-cell) 3. LipaseDemonstrated a complete chemoenzymatic cascade from a simple precursor to the final polymer. The biocatalytic step proceeded with high yields in organic media, simplifying work-up. nih.gov
Combined hydrogenation, bio-oxidations, and polymerization without intermediate isolationChemical catalyst for hydrogenation, ADH/CHMO for oxidation, Lipase for polymerizationDeveloped a process combining in situ product removal via a membrane to overcome product inhibition during the enzymatic oxidation step, followed by polymerization. rsc.orgrsc.org

Table 2: Selected Research on Lipase-Catalyzed ROP of ε-Caprolactone

CatalystSolvent/ConditionsTime (h)Monomer Conversion (%)Number-Average Molecular Weight (Mₙ, g/mol)Polydispersity Index (PDI)Reference
Immobilized CALB on silica (B1680970)Toluene, 80°C120~90~14,300- researchgate.net
Novozym 435Toluene, 45°C24-41,5401.69 researchgate.net
Novozym 435Supercritical CO₂->93up to 31,2001.4 - 1.6 researchgate.net
Novozym 435Supercritical CO₂--up to 50,000~2 acs.orgresearchgate.net
Immobilized CALB coated with [C₁₂MIm][NTf₂]Solvent-free, 60°C486235,600- nih.gov
Papaya LipaseBulk, 70°C~10~90~3,500- researchgate.net

Catalyst Systems and Initiator Development for Oxan 2 One;oxepan 2 One Polymerization

Metal-Based Catalysts and Initiators for ε-Caprolactone ROP

Metal-based catalysts have been extensively studied for the ROP of ε-caprolactone, operating predominantly through a coordination-insertion mechanism. d-nb.infonih.gov This mechanism involves the coordination of the ε-caprolactone monomer to the metal center, followed by the insertion of the monomer into the metal-initiator bond, leading to chain propagation. nih.gov A wide array of metals, including those from groups 1, 2, 12, 13, and 14, have been investigated for this purpose. nih.gov

Alkali and alkaline earth metal complexes have emerged as effective catalysts for the ROP of cyclic esters like ε-caprolactone. nih.govcore.ac.uk These metals are often favored due to their lower toxicity, a crucial factor for biomedical applications of PCL. core.ac.uk

Sodium and potassium complexes have demonstrated catalytic activity for the ROP of ε-caprolactone at room temperature. rsc.org For instance, sodium and potassium complexes supported by N-(2-fluorophenyl)-P,P-diphenylphosphinoselenoic amide ligands are active for the polymerization of ε-caprolactone. sci-hub.st Similarly, lithium complexes, such as lithium tetramethylene-tethered bis[N-(N'-butylimidazol-2-ylidene)] N-heterocyclic carbene, have been successfully employed in the bulk ROP of ε-caprolactone at room temperature. nih.gov

Heavier alkaline earth metal complexes, specifically those of calcium, strontium, and barium, supported by bulky iminopyrrolyl ligands, have shown high activity in the ROP of ε-caprolactone, yielding polymers with narrow polydispersity indices. rsc.orgrsc.org Calcium complexes with salicylaldiminato ligands are also effective initiators for ε-caprolactone polymerization. ed.ac.uk The catalytic activity of these complexes can be influenced by the ligand structure and the specific metal center. rsc.orgacs.org

Table 1: Performance of Group 1-2 Metal Complexes in ε-Caprolactone ROP

Catalyst/Initiator System Monomer:Catalyst Ratio Temperature (°C) Time Conversion (%) Mn (g/mol) PDI (Mw/Mn) Reference
[Li(2-(Ph3CN=CH)C4H3N)(THF)2] 100:1 25 10 min 98 12,400 1.15 rsc.org
[(2-(Ph3CN=CH)C4H3N)Na(THF)]2 100:1 25 15 min 95 11,800 1.18 rsc.org
[(THF)2Mg{2-(Ph3CN=CH)C4H3N}2] 100:1 25 2 h 85 9,800 1.25 rsc.org
{(THF)2Ca[2-(Ph3CN=CH)C4H3N]2} 200:1 25 5 min >99 23,500 1.08 rsc.org
{(THF)2Sr[2-(Ph3CN=CH)C4H3N]2} 200:1 25 5 min >99 24,100 1.07 rsc.org
{(THF)3Ba[2-(Ph3CN=CH)C4H3N]2} 200:1 25 5 min >99 24,500 1.06 rsc.org

Catalysts based on main group metals such as tin, aluminum, and zinc are among the most common and efficient for the synthesis of PCL. nih.gov

Tin-based catalysts , particularly tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂), are widely used as conventional catalysts for the ROP of ε-caprolactone. researchgate.netnih.gov However, concerns about the toxicity of residual tin in the final polymer have driven research into minimizing its use or finding alternatives. nih.govrsc.org Studies have shown that reducing the catalyst-to-monomer ratio of Sn(Oct)₂ can significantly decrease the residual tin content without compromising polymerization control. nih.gov Single-site butyltin(IV) carboxylate compounds have also been developed and show high activity, completing the polymerization of ε-caprolactone within an hour under solvent-free conditions. tandfonline.comsemanticscholar.org For example, a butyltin(IV) complex with perfluoroheptanoate ligands yielded PCL with a number average molecular weight (Mn) of 31,640 Da and a polydispersity index (PDI) of 1.07. tandfonline.com

Aluminum-based catalysts are highly efficient for ε-caprolactone polymerization due to their ease of synthesis and the high catalytic conversion they can achieve. acs.orgulaval.ca The catalytic activity of aluminum complexes is significantly influenced by the steric and electronic properties of their ligands. acs.org Dinuclear aluminum complexes bridged by pyrazole (B372694) ligands have demonstrated exceptionally high catalytic activity. acs.org For instance, the complex LThio₂Al₂Me₄ achieved over 99% conversion in just 2 minutes at 80°C. acs.org Aluminum salen complexes have also been developed and show good activity in the bulk ROP of ε-caprolactone. mdpi.com

Zinc-based catalysts are effective initiators for the ROP of ε-caprolactone, often yielding polymers with high degrees of polymerization and narrow polydispersity. nih.gov Zinc complexes derived from natural amino acids have been used to catalyze the ROP of ε-caprolactone, highlighting a move towards more biocompatible catalyst systems. acs.org Novel catalytic systems prepared from diethylzinc (B1219324) and gallic acid or propyl gallate have proven effective for the bulk polymerization of ε-caprolactone at temperatures ranging from 40 to 80°C, achieving high yields. nih.govresearchgate.net β-Pyridylenolate zinc complexes are also highly active catalysts for the ROP of ε-caprolactone, producing polymers with high molecular weights and narrow molecular weight distributions. rsc.org

Table 2: Performance of Main Group Metal Catalysts in ε-Caprolactone ROP

Catalyst/Initiator System Monomer:Catalyst Ratio Temperature (°C) Time Conversion (%) Mn (g/mol) PDI (Mw/Mn) Reference
[Bu(PFH)₂SnCl] - 80 1 h - 31,640 1.07 tandfonline.com
LThio₂Al₂Me₄/BnOH 100:0.5 80 2 min >99 16,300 1.21 acs.org
ZnEt₂/PGAc 100:1 80 6 h 100 10,500 1.40 nih.gov
[ONN]ZnN(SiMe₃)₂ 100:1 25 - - - - ed.ac.uk

Transition metals and lanthanides offer a diverse range of catalytic activities for the ROP of ε-caprolactone.

Transition metal complexes , including those of titanium and iron, have been investigated. Titanium complexes with bidentate iminophenoxide ligands showed higher activity than their tridentate counterparts in solution polymerization at 100°C, although control over the polymerization was limited. nih.gov In bulk polymerization at 80°C, titanium iminophenoxide complexes produced PCL within 13 minutes. nih.gov A titanium complex with an ONO-type Schiff base ligand also demonstrated high activity, with monomer conversion reaching 86.7% in 19 minutes at 120°C. d-nb.info Pincer-type iron(II) complexes, in their oxidized Fe(III) state, have shown catalytic activity for the ROP of ε-caprolactone. mdpi.com

Lanthanide catalysts , including complexes of neodymium, yttrium, and lanthanum, are also effective. Lanthanide Schiff-base complexes can successfully catalyze the ROP of ε-caprolactone, with neodymium complexes providing controlled polymerization. cjcatal.com The polymerization rate was found to be first-order with respect to the monomer concentration. cjcatal.com Yttrium and lanthanum amido-complexes with bis(pyrazol-1-yl)acetates can produce high molecular weight PCL in almost quantitative yields under mild conditions. chemicalpapers.com The molecular weight of the resulting PCL is influenced by the choice of the metal center and the substituents on the ligand. chemicalpapers.com Furthermore, lanthanum amido complexes with salan-derived ligands have been shown to be active catalysts for the homopolymerization of ε-caprolactone. acs.org

Table 3: Performance of Transition Metal and Lanthanide Catalysts in ε-Caprolactone ROP

Catalyst/Initiator System Monomer:Catalyst Ratio Temperature (°C) Time Conversion (%) Mn (g/mol) PDI (Mw/Mn) Reference
LTi 200:1 120 19 min 86.7 18,700 1.5 d-nb.info
[3,5-tBu₂-2-(O)C₆H₂CH=NC₆H₅]₃Nd(THF) 100:1 60 2 h 95 11,400 1.12 cjcatal.com
Yttrium amido-complex 200:1 25 1 h 98 25,000 1.2 chemicalpapers.com
Lanthanum amido-complex 200:1 25 1 h 99 28,000 1.1 chemicalpapers.com

Main Group Metal (e.g., Sn, Al, Zn) Catalysts for PCL Synthesis

Organocatalytic Systems for Precision Poly(ε-caprolactone) Synthesis

Organocatalysis has emerged as a powerful alternative to metal-based catalysis for the ROP of ε-caprolactone, offering advantages such as reduced metal contamination in the final polymer. researchgate.net

N-Heterocyclic carbenes (NHCs) are highly effective organocatalysts for the living ROP of ε-caprolactone under mild conditions. researchgate.net Sterically unencumbered NHCs can produce PCL with controlled molecular weights, low polydispersities, and well-defined end groups derived from an alcohol initiator. researchgate.net The mechanism of NHC-catalyzed ROP can proceed with or without an alcohol initiator. acs.org In the presence of an alcohol, the polymerization follows a nucleophilic mechanism with a lower energy barrier compared to the zwitterionic ring-opening process that occurs in the absence of an alcohol. acs.org Protected NHCs can also be used as thermally latent pre-catalysts, remaining inactive at room temperature and initiating polymerization at elevated temperatures. rsc.org

Phosphazene bases are strong, non-nucleophilic organocatalysts that have been successfully applied to the ROP of ε-caprolactone. rsc.orgresearchgate.net Cyclic trimeric phosphazene bases, when used with an alcohol initiator, exhibit extremely high efficiency, rapidly polymerizing hundreds of equivalents of ε-caprolactone to produce PCL with high conversions and controlled molecular weights. rsc.org The phosphazene base t-BuP₂ can catalyze the metal-free ROP of ε-caprolactone at room temperature with various protic initiators, affording PCL with low dispersities and predictable molecular weights. researchgate.netrsc.org The rate of polymerization can be influenced by the choice of solvent. researchgate.netrsc.org

Table 4: Performance of Organocatalysts in ε-Caprolactone ROP

Catalyst/Initiator System Monomer:Catalyst Ratio Temperature (°C) Time Conversion (%) Mn (g/mol) PDI (Mw/Mn) Reference
IMes/BnOH 100:1 25 5 min >99 11,800 1.10 researchgate.net
CTPB/BnOH 500:1 25 10 min 98 56,000 1.15 rsc.org
t-BuP₂/BnOH (in CH₂Cl₂) 100:1 25 30 min 95 11,500 1.12 researchgate.netrsc.org

N-Heterocyclic Carbenes (NHCs) and Organic Acids/Bases as Catalysts

Photochemical and Radiation-Induced Polymerization of Oxan-2-one;oxepan-2-one

The ring-opening polymerization (ROP) of oxan-2-one, more commonly known as ε-caprolactone, can be initiated using energy sources such as light or high-energy radiation, offering alternatives to traditional thermal methods. These techniques provide distinct advantages, including spatial and temporal control over the polymerization process and the ability to operate at lower temperatures. researchgate.net Photochemical polymerization utilizes light, often in the ultraviolet (UV) range, to activate specific molecules called photoinitiators, which then start the polymerization chain reaction. rsc.org Radiation-induced polymerization, on the other hand, employs high-energy sources like gamma rays or electron beams to generate reactive species directly from the monomer or polymer, leading to polymerization and often simultaneous crosslinking. researchgate.netmdpi.com

Photoinitiator Design and Mechanistic Investigations in ROP

Photoinduced ROP of ε-caprolactone is a versatile method that leverages light to initiate polymerization, providing excellent control over the reaction. researchgate.net The design of effective photoinitiating systems is crucial for this process. These systems can be categorized as direct or indirect. researchgate.net In direct systems, a photoinitiator, such as a diphenyl iodonium (B1229267) salt (DPI), absorbs UV light and decomposes to form a Brønsted acid, which directly initiates the cationic ROP of ε-caprolactone. researchgate.net Indirect systems involve a photosensitizer that absorbs light and then interacts with another compound (like DPI) through an electron transfer reaction to generate the initiating species. researchgate.net

The development of novel photoinitiators is an active area of research. For instance, six new photoacid generators based on anthrone (B1665570) and anthraquinone (B42736) chromophores have been synthesized. rsc.org These compounds are designed to produce strong acids like triflic acid upon irradiation with 365 nm LED light, which then effectively catalyze the cationic ROP of ε-caprolactone at 100 °C. rsc.org The efficiency of these catalysts is closely linked to the chemical structure of both the chromophore and the sulfonate substituent. rsc.org

Another approach involves creating macrophotoinitiators, which are polymers containing photoreactive groups. acs.orgsemanticscholar.org For example, mono- and dihydroxy functional photoinitiators like benzoin (B196080) and its derivatives have been used as initiators for the tin(II) 2-ethylhexanoate (Sn(Oct)₂) catalyzed ROP of ε-caprolactone. acs.org This results in a poly(ε-caprolactone) (PCL) chain with a photoinitiator group at one or both ends. These macrophotoinitiators can then be irradiated to initiate the polymerization of a second monomer, forming block copolymers. acs.org A well-defined bisbenzoin end-functionalized PCL has been synthesized by combining ROP and click chemistry, which was then used in photoinduced free radical promoted cationic polymerization to create an AB2-type miktoarm star copolymer. semanticscholar.org

Mechanistic investigations reveal that the photoinitiated cationic ROP of ε-caprolactone using DPI in the presence of an alcohol like benzyl (B1604629) alcohol proceeds in a controlled manner through an activated monomer (AM) mechanism. researchgate.net Computational studies, using methods like density functional theory (DFT), have been employed to understand the photodissociation mechanisms of newly designed photoacid generators. rsc.org Furthermore, detailed mechanistic studies on other catalytic systems, such as those using (salen)AlOR complexes, provide fundamental insights into the ROP process. These studies analyze the kinetics and transition states, aiming to design more effective catalysts by understanding how catalyst structure influences reaction rates. nih.gov

Table 1: Photoinitiators and Systems for ε-Caprolactone ROP
Photoinitiator/SystemTypeMechanism/Key FeatureRadiation SourceReference
Diphenyl iodonium salt (DPI)Direct Cationic PhotoinitiatorDirect photolysis under UV light forms a Brønsted acid that initiates ROP. researchgate.netFar-UV researchgate.net
DPI with Photosensitizers (e.g., Pyrene, Perylene)Indirect Cationic SystemPhotosensitizer absorbs light and initiates electron transfer to DPI, generating the active species. researchgate.netUV-Vis researchgate.net
Anthrone/Anthraquinone-based Photoacid GeneratorsPhotoacid GeneratorProduce triflic, p-toluenesulfonic, or methanesulfonic acid upon irradiation. rsc.org365 nm LED rsc.org
Benzoin or 2-hydroxy-2-methyl-1-phenyl propan-1-one (HMPP)Initiator for Macrophotoinitiator SynthesisUsed as an initiator in Sn(Oct)₂ catalyzed ROP to create PCL with a photoactive end-group. acs.orgN/A (Used to synthesize the photoinitiator) acs.org
Bisbenzoin end-functionalized PCLMacrophotoinitiatorSynthesized via ROP and click chemistry; used for making AB2-type miktoarm star copolymers. semanticscholar.orgUV semanticscholar.org

Radiation-Induced Polymerization of ε-Caprolactone

High-energy radiation, such as gamma rays from Cobalt-60 sources or electron beams, can induce chemical changes in ε-caprolactone and its polymer, poly(ε-caprolactone) (PCL). researchgate.netmdpi.com This method does not typically require a catalyst. nih.gov When PCL is exposed to ionizing radiation, two main processes occur: chain scission (degradation) and crosslinking. mdpi.com The balance between these two competing reactions is influenced by the radiation dose and the initial molecular weight of the polymer. mdpi.com

Irradiation of PCL can produce radicals in the polymer chain through hydrogen abstraction and scission of bonds within the polymer backbone. mdpi.com The gases released during gamma irradiation of PCL include H₂, CO, and CO₂, indicating the cleavage of various bonds. mdpi.com While low doses of radiation may cause some degradation, higher doses generally lead to the formation of a crosslinked network, which increases the material's heat resistance. researchgate.netmdpi.com The gel content, which is a measure of the crosslinked, insoluble fraction of the polymer, increases with the radiation dose. researchgate.netmdpi.com For example, irradiating PCL in a supercooled state (after melting but before solidification) has been shown to result in the highest gel content and improved heat resistance. researchgate.net

Microwave irradiation is another form of radiation used to drive the ROP of ε-caprolactone. nih.govtandfonline.com Acid-initiated ROP of ε-caprolactone under microwave irradiation at 2.45 GHz has been shown to proceed without the need for metallic catalysts. nih.gov This method enhances both the rate of polymerization and the final molecular weight of the polymer compared to conventional heating. nih.govtandfonline.com

Table 2: Effects of Radiation on ε-Caprolactone and Poly(ε-caprolactone)
Radiation TypeConditionsObserved EffectKey FindingReference
Gamma Rays (Co-60)Irradiation of PCL blendsInduces both crosslinking and chain scission. researchgate.netCrosslinking increases with radiation dose. researchgate.net researchgate.net
Electron BeamIrradiation of PCL with varying molecular weightsSimultaneous crosslinking and chain scission. mdpi.comMinimum dose for gelation decreases with increasing initial molecular weight. mdpi.com mdpi.com
Gamma Rays (Co-60)Irradiation of PCL in solid, molten, and supercooled statesFormation of a crosslinked gel network. researchgate.netIrradiation in the supercooled state yields the highest gel content and heat resistance. researchgate.net researchgate.net
Microwave Irradiation (2.45 GHz)Acid-initiated ROP of ε-caprolactoneEnhanced polymerization rate and polymer molecular weight. nih.govtandfonline.comEliminates the need for metallic catalysts. nih.gov nih.govtandfonline.com

Development of Recyclable and Heterogeneous Catalysts for this compound ROP

A significant challenge in the industrial production of PCL is the removal of catalyst residues from the final polymer, which is particularly important for biomedical applications. To address this, there is growing interest in developing heterogeneous catalysts—catalysts that exist in a different phase from the reactants, typically a solid catalyst in a liquid monomer mixture. jlu.edu.cn These catalysts can be easily separated from the reaction mixture by simple filtration and can often be reused, making the process more sustainable and economical. jlu.edu.cnresearchgate.net

Several types of recyclable and heterogeneous catalysts have been developed for the ROP of ε-caprolactone. One approach involves immobilizing active catalysts onto solid supports. For example, organotin dichlorides have been grafted onto cross-linked polystyrene. nih.gov This supported catalyst was shown to be recyclable, with good reproducibility in terms of catalyst activity and the molecular weight of the PCL produced. nih.gov Similarly, a polystyrene-supported urea-potassium methoxide (B1231860) binary system has been shown to be a highly active heterogeneous catalyst for the ROP of lactones, including ε-caprolactone, and can be easily recovered and reused without a significant loss of activity. jlu.edu.cn

Another promising support material is porous polymers. A phosphazene-silsesquioxane-based porous polymer has been used as a thermally stable and reusable heterogeneous catalyst for the bulk ROP of ε-caprolactone at high temperatures (130–150 °C). researchgate.netmdpi.com This catalyst can be separated by decantation and reused for at least three consecutive cycles without a significant decrease in efficiency. researchgate.netmdpi.com

Organocatalysts, which are metal-free, have also been adapted for heterogeneous systems. Squaric acid, a commercially available organic acid, has been used as a recyclable organocatalyst for the bulk ROP of ε-caprolactone. researchgate.net This catalyst can be easily recovered and reused for up to ten consecutive cycles without a noticeable decline in catalytic activity, demonstrating excellent potential for greener polymer production. researchgate.net

Table 3: Recyclable and Heterogeneous Catalysts for ε-Caprolactone ROP
Catalyst SystemSupport MaterialKey FeaturesRecyclabilityReference
Phosphazene-silsesquioxane-based polymer (HPCP)Porous PolymerThermally stable, used for bulk ROP at 130-150 °C. researchgate.netmdpi.comReusable for at least 3 cycles without significant activity loss. researchgate.netmdpi.com researchgate.netmdpi.com
Polystyrene-supported urea-potassium methoxidePolystyrene MicrospheresMetal-free binary catalyst system with high activity. jlu.edu.cnEasily separated by filtration and reused. jlu.edu.cn jlu.edu.cn
Polystyrene-supported organotin dichlorideCross-linked PolystyreneAllows for production of catalyst-deprived PCL oligomers. nih.govGood reproducibility in activity and PCL molecular weight. nih.gov nih.gov
Squaric acidN/A (Homogeneous but easily recovered)Metal-free organocatalyst for bulk ROP at 80 °C. researchgate.netCan be recovered and reused for up to 10 cycles. researchgate.net researchgate.net
Ti-SBA-15, Zn-SBA-15Mesoporous Silica (B1680970) (SBA-15)Produces PCL with a narrow molecular weight distribution. researchgate.netHeterogeneous catalyst. researchgate.net researchgate.net

Advanced Poly ε Caprolactone Architectures and Copolymerization

Synthesis of Block Copolymers Involving Oxan-2-one;Oxepan-2-one

Block copolymers containing poly(ε-caprolactone) (PCL) segments are of significant interest due to their ability to combine the desirable properties of PCL, such as biodegradability and biocompatibility, with the characteristics of other polymers. This leads to materials with tunable mechanical, thermal, and self-assembly behaviors.

Di- and Triblock Copolymers of ε-Caprolactone with Diverse Monomers

The synthesis of di- and triblock copolymers of ε-caprolactone with various monomers has been extensively explored, primarily through living/controlled polymerization techniques. Ring-opening polymerization (ROP) of ε-caprolactone is a common method, often initiated from a macroinitiator of another polymer or by sequential monomer addition.

For instance, amphiphilic diblock and triblock copolymers of PCL and poly(ethylene glycol) (PEG) are widely studied. These can be synthesized by using a monofunctional PEG as a macroinitiator for the ROP of ε-caprolactone, catalyzed by enzymes or tin(II) octoate. rsc.orgrsc.org Triblock copolymers of the PCL-PEG-PCL or PEG-PCL-PEG type can be achieved through various strategies, including the use of bifunctional initiators or coupling reactions with agents like hexamethylene diisocyanate. rsc.orgrsc.org

Copolymers with hydrophobic blocks like poly(cis-1,4-butadiene) (PB) have also been synthesized. For example, poly(cis-1,4-diene)-b-polycaprolactone diblock copolymers can be prepared by using a living yttrium−polydiene species to initiate the ROP of ε-caprolactone. researchgate.net PCL-PB-PCL triblock copolymers can be synthesized via ROP of ε-caprolactone using a hydroxyl-terminated polybutadiene (B167195) (HTPB) macroinitiator in the presence of stannous octoate. researchgate.net

Furthermore, block copolymers with conjugated polymers like poly(3-hexylthiophene) (P3HT) have been developed. Regioregular P3HT-b-PCL di- and PCL-b-P3HT-b-PCL triblock copolymers can be synthesized using well-defined hydroxyl-terminated P3HT as a macroinitiator for the tin(II) octoate-catalyzed ROP of ε-caprolactone. umons.ac.be

Table 1: Examples of Di- and Triblock Copolymers of ε-Caprolactone

Copolymer Type Monomers Synthesis Method Catalyst/Initiator Reference
Diblock (PEG-b-PCL) Ethylene glycol, ε-caprolactone Ring-Opening Polymerization (ROP) Tin(II) octoate or enzyme rsc.orgrsc.org
Triblock (PCL-PEG-PCL) Ethylene glycol, ε-caprolactone ROP and coupling reaction Hexamethylene diisocyanate rsc.orgrsc.org
Diblock (PB-b-PCL) 1,3-Butadiene, ε-caprolactone Living ROP Yttrium-polydiene species researchgate.net
Triblock (PCL-PB-PCL) 1,3-Butadiene, ε-caprolactone ROP from macroinitiator Stannous octoate / HTPB researchgate.net
Diblock (P3HT-b-PCL) 3-Hexylthiophene, ε-caprolactone ROP from macroinitiator Tin(II) octoate / HO-P3HT-Br umons.ac.be
Triblock (PCL-b-P3HT-b-PCL) 3-Hexylthiophene, ε-caprolactone ROP from macroinitiator Tin(II) octoate / HO-P3HT-OH umons.ac.be
Triblock (ABA) ε-Caprolactone, Fluoroalkylene oxide ROP Ti(OBu)4 or Bu2SnO acs.org

Multiblock and Gradient Copolymers Containing Poly(ε-caprolactone) Segments

Multiblock copolymers (MBCs) composed of PCL and other polyesters, such as poly(l-lactide) (PLLA) or poly(1,4-dioxanone) (PPDO), have been synthesized to create materials with a range of mechanical properties. For example, PLLA-PCL multiblock copolymers can be prepared through a coupling reaction between carboxylated PLLA bischloroformates and PCL-diol. researchgate.net These multiblock copolymers can exhibit thermoplastic elastomer behavior with high strain recoveries. researchgate.net Similarly, MBCs of PPDO and PCL have been synthesized using trimethylhexamethylene diisocyanate (TMDI) as a linking agent, although these can show significant chemical heterogeneity. nih.gov

Gradient copolymers, where the monomer composition changes gradually along the polymer chain, offer another level of property control. The batch melt copolymerization of ε-caprolactone and ε-decalactone using a tin(II) octoate catalyst can produce statistical copolymers with good control over composition. rsc.org A one-pot strategy has been developed to create triblock polyester (B1180765) thermoplastic elastomers with a poly(ε-caprolactone)-co-poly(δ-valerolactone) (PCVL) soft segment that has a block-like, gradient microstructure. chinesechemsoc.org Kinetic studies of the copolymerization of ε-caprolactone and 7-(prop-2-ynyl)oxepan-2-one have shown the formation of gradient copolymers with a tapered composition profile. rsc.org This is due to the higher reactivity of the substituted monomer. rsc.orgrsc.org

Table 2: Research Findings on Multiblock and Gradient PCL Copolymers

Copolymer Type Comonomers Synthesis Highlights Key Findings Reference
Multiblock Poly(l-lactide), Poly(ε-caprolactone) Coupling reaction of bischloroformates of carboxylated PLLA with PCL-diol. Behave as thermoplastic elastomers with over 95% strain recovery at 100% strain. researchgate.net
Multiblock Poly(1,4-dioxanone), Poly(ε-caprolactone) Use of trimethylhexamethylene diisocyanate (TMDI) as a linking agent. Resulting copolymers show broad chemical heterogeneity. nih.gov
Gradient ε-Caprolactone, ε-Decalactone Batch melt copolymerization with Sn(Oct)2 catalyst. Good control over copolymer composition and molecular weight. rsc.org
Gradient ε-Caprolactone, δ-Valerolactone One-pot synthesis of triblock copolymers with a gradient PCVL midblock. Achieved high toughness by combining high stretchability and tensile strength. chinesechemsoc.org
Gradient ε-Caprolactone, 7-(prop-2-ynyl)oxepan-2-one Kinetic studies of copolymerization. Formation of a tapered composition profile due to differing monomer reactivities. rsc.org

Branched and Star-Shaped Poly(ε-caprolactone) Structures

Branched and star-shaped PCL architectures have gained attention due to their unique rheological and thermal properties compared to their linear counterparts. These structures can exhibit lower viscosity and different crystallization behavior.

Synthesis and Characterization of Multi-Arm PCL Architectures

Multi-arm or star-shaped PCL is typically synthesized by ring-opening polymerization of ε-caprolactone from a multifunctional initiator. The number of arms is determined by the functionality of the initiator. For example, 3-, 4-, and 8-arm PCL can be synthesized using diol-initiated methods with multi-arm PEGs. mdpi.com Four-arm star-shaped PCL with terminal hydroxyl groups can be prepared via ROP of ε-caprolactone in bulk using pentaerythritol (B129877) as a tetrafunctional initiator and tin(II) octoate as a catalyst. sciepublish.com Star polymers with a higher number of arms, such as 32-arm star PCL, have been synthesized using a polyamidoamine (PAMAM) dendrimer as the initiator core. nih.gov Increasing the number of arms in these structures has been shown to decrease the melting temperature, crystallization temperature, and degree of crystallinity. mdpi.com

Table 3: Synthesis of Multi-Arm PCL Architectures

Number of Arms Initiator Catalyst Key Characteristics Reference
3, 4, 8 Multi-arm PEG Not specified Higher aqueous solubility than linear analogues. mdpi.com
4 Pentaerythritol Tin(II) octoate Well-defined architecture with narrow polydispersity. sciepublish.com
32 PAMAM Dendrimer Generation 3 Sn(Oct)2 Forms unimolecular micelles. nih.gov

Dendritic and Hyperbranched Poly(ε-caprolactone)

Dendritic and hyperbranched polymers are highly branched, three-dimensional macromolecules. Hyperbranched poly(ε-caprolactone)s (HPCLs) can be synthesized through various methods, including the use of an AB₂-type macromonomer via "click" chemistry. mdpi.com These polymers can also be synthesized to have variations in the length of linear segments and the number of branches. nih.govresearchgate.net One-step synthesis methods for hyperbranched dendritic polyesters have also been reported. acs.org Hyperbranched PCLs have been investigated as non-migrating plasticizers for PVC, showing that those with shorter linear segments and a larger number of branches impart high flexibility. nih.govresearchgate.net

A study detailed the synthesis of photocleavable dendritic-unit-bridged hyperbranched graft copolymers (DHGCs) with PCL grafts. These complex structures were synthesized via a two-step process involving RAFT copolymerization followed by CL polymerization. rsc.org

Graft Copolymers and Polymer Brushes from this compound

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. An "inimer" approach has been developed for the synthesis of bottlebrush copolymers with a poly(2-oxazoline) backbone and acrylate (B77674) branches, where the inimer is derived from ε-caprolactone. rsc.orgresearchgate.net This involves creating a 2-oxazoline monomer that also contains an initiator for radical polymerization. rsc.orgresearchgate.net

Polymer brushes, where polymer chains are densely grafted to a surface or another polymer backbone, have also been created with PCL. A facile approach for grafting carboxyl-terminated poly(2-isopropyl-2-oxazoline) molecules in a brush-like conformation onto surfaces has been reported. researchgate.net Additionally, molecular brushes with a polydimethylsiloxane (B3030410) backbone and poly-2-isopropyl-2-oxazoline side chains have been synthesized, with the grafting density influencing their solution behavior. mdpi.com

"Grafting From" and "Grafting To" Approaches for PCL-Based Copolymers

Graft copolymers are produced by attaching polymer chains as side branches to a main polymer backbone. The primary methods for synthesizing these structures are the "grafting from" and "grafting to" techniques. mdpi.comnih.gov A significant challenge in creating PCL-based graft copolymers is the lack of functional groups on the PCL backbone, which necessitates a functionalization step before grafting can occur. mdpi.comnih.gov

The "grafting from" approach involves growing polymer chains directly from an existing polymer backbone that has been modified to contain initiation sites. upc.edu This method generally allows for higher grafting density and control over the length of the grafted chains. upc.edu A common strategy is the ring-opening polymerization (ROP) of a monomer, such as ε-caprolactone, from a functionalized backbone like lignin (B12514952) or cellulose (B213188). upc.edunih.govacs.org

The "grafting to" method involves attaching pre-synthesized polymer chains with reactive end-groups onto a polymer backbone. upc.edu This approach can be limited by steric hindrance, as the large, pre-formed polymer chains may have difficulty accessing the reactive sites on the backbone, potentially resulting in lower grafting density. upc.edumdpi.com An example includes reacting pre-formed PCL with a functionalized backbone. nih.govacs.org

These grafting techniques allow for the creation of amphiphilic copolymers by combining hydrophobic PCL with hydrophilic polymers, altering properties for various applications. researchgate.netmdpi.com

Grafting MethodBackbone PolymerGrafted Polymer/MonomerKey FindingsReferences
Grafting From Ligninε-Caprolactone (CL)ROP of CL from lignin produced copolymers with varying degrees of polymerization, affecting thermal stability and crystallinity. nih.govacs.org
Grafting From Cellulose Nanocrystalsε-Caprolactone (CL)Sn(Oct)₂-catalyzed ROP was used to grow PCL chains from the surface of cellulose nanocrystals. upc.edumdpi.com
Grafting To LigninPoly(ε-caprolactone) (PCL)PCL was attached to a lignin backbone via an acylation reaction, resulting in a copolymer with lower crystallinity compared to "grafting from" methods. nih.govacs.org
Grafting To Oxidized Nanocellulose (ONC)Azido-PolycaprolactonePCL was attached to ONC via click chemistry, successfully modifying the hydrophilic surface of the nanocellulose. mdpi.com
Grafting From PCL derivative (γ-BMPCL)Oligo(ethylene glycol) methacrylate (B99206)Surface-initiated ATRP was used to graft hydrophilic brushes from a functional PCL copolymer film. rsc.org

Surface-Initiated Polymerization of ε-Caprolactone

Surface-initiated polymerization is a specific form of the "grafting from" technique where polymer chains are grown from the surface of a substrate. This method is highly effective for modifying the surface properties of materials. utwente.nluni-bremen.de Surface-initiated ring-opening polymerization (SI-ROP) of ε-caprolactone is a common approach used to alter the hydrophobicity and adhesion characteristics of various substrates. uni-bremen.de

The process typically involves activating a surface to introduce hydroxyl groups, which can then initiate the ROP of ε-caprolactone, often with the aid of a catalyst. uni-bremen.deacs.org For example, SI-ROP has been successfully applied to modify flax yarn, where the process increased the material's hydrophobicity and improved its adhesion to an epoxy matrix. uni-bremen.de Similarly, cellulose nanopaper with a high surface area was grafted with up to 79 wt% PCL using tin octoate as a catalyst, significantly enhancing its mechanical properties, especially at elevated temperatures. acs.org

Another advanced application involves creating "smart" surfaces. In one study, thermoresponsive poly(N-isopropylacrylamide) (PNIPAM) brushes were grown from a PCL surface using atom transfer radical polymerization (ATRP). utwente.nl This modification allowed for the controlled attachment and detachment of cells by changing the temperature, demonstrating the potential for creating functionalized polymeric films for regenerative medicine. utwente.nl

SubstratePolymerization MethodCatalyst/InitiatorKey OutcomeReferences
Flax YarnSI-ROP of ε-caprolactoneTriazabicyclodeceneIncreased surface hydrophobicity and improved adhesion to epoxy resin. uni-bremen.de
Cellulose NanopaperSI-ROP of ε-caprolactoneTin octoate (Sn(Oct)₂)High grafting density (up to 79 wt% PCL) achieved, leading to superior mechanical properties. acs.org
Conducting MaterialsSI-ROP of ε-caprolactonePolyacrylate sublayerA two-step process created polyester brushes on an electrically conducting surface. nih.gov
PCL FilmsSurface-Initiated ATRPDiamine activation for initiator couplingGrafted PNIPAM brushes created a thermoresponsive surface for controlled cell attachment/detachment. utwente.nl

Cross-Linked Poly(ε-caprolactone) Networks and Gels

Cross-linking transforms linear or branched PCL chains into a three-dimensional polymer network. These networks can be designed as gels, which are polymer networks swollen with a solvent. nih.gov The properties of the resulting material, such as mechanical strength and degradation rate, are determined by the type and density of the cross-links. nih.gov PCL networks can be formed through either chemical or physical cross-linking methods. nih.gov

Synthesis of Chemically and Physically Cross-Linked PCL Systems

Chemically cross-linked systems are formed through the creation of permanent, covalent bonds between polymer chains, resulting in irreversible gels. nih.gov Several methods exist for the chemical cross-linking of PCL:

Peroxide-Induced Cross-linking : Free-radical initiators like benzoyl peroxide (BPO) or dicumyl peroxide (DCP) can be used to create cross-links in PCL, typically through reactive melt processing. researchgate.netmdpi.com The gel fraction and mechanical properties depend on the type and concentration of the peroxide, with studies showing that both chain scission and cross-linking occur simultaneously. researchgate.netmdpi.com

Photo-cross-linking : This method involves using light to initiate polymerization in PCL precursors that have been functionalized with photoreactive groups, such as acrylates, fumarates, or methacrylates. nih.govacs.org For instance, poly(ε-caprolactone fumarate) can be cross-linked into a network, where the cross-linking density and resulting crystallinity can be controlled by the molecular weight of the precursor and the amount of photoinitiator used. nih.gov

Cross-linking via End-Groups : PCL diols or triols can be functionalized with reactive end-groups (like acrylates) that can then be cross-linked through reactions like Michael addition. researchgate.net This approach allows for the creation of well-defined networks where factors like the molecular weight between cross-links influence the thermal and mechanical properties. researchgate.net

Physically cross-linked hydrogels are held together by reversible, non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, or chain entanglements. nih.govmdpi.comrsdjournal.org These systems are often called reversible gels. nih.gov Physical cross-linking in polymers can be achieved through processes like freeze-thaw cycles, which promote the formation of crystalline regions that act as physical cross-linking points. nih.gov These hydrogels are of interest because their dynamic and reversible nature can mimic biological systems. rsdjournal.org

Cross-linking TypeMethodCross-linking Agent / PrecursorKey CharacteristicsReferences
Chemical Peroxide-inducedBenzoyl Peroxide (BPO), Dicumyl Peroxide (DCP)Gel fraction and mechanical properties are dependent on peroxide concentration; cross-linking predominates over chain scission. researchgate.netmdpi.com
Chemical Photo-cross-linkingPoly(ε-caprolactone fumarate) (PCLF)Cross-linking density and crystallinity can be tuned, controlling mechanical properties. nih.gov
Chemical Photo-cross-linkingMethacrylated PCL precursorsForms biodegradable poly(ester anhydride) networks with labile anhydride (B1165640) bonds. acs.org
Chemical Michael AdditionPCL diacrylate (PCLDA)Creates well-defined networks with programmable shape-memory properties. researchgate.net
Physical CrystallizationPolyvinyl alcohol (PVA) / PCL systemsFreeze-thaw cycles can induce crystallization, which acts as physical cross-linking sites. nih.govmdpi.com
Physical Hydrogen Bonding / Ionic InteractionsChitosan (B1678972) / PCL systemsHydrogels can be formed through non-covalent bonds, providing flexibility and biocompatibility. mdpi.commdpi.com

Interpenetrating Polymer Networks (IPNs) Incorporating Poly(ε-caprolactone)

An Interpenetrating Polymer Network (IPN) consists of two or more polymers in a network form, where at least one is synthesized or cross-linked in the immediate presence of the other(s). A semi-interpenetrating polymer network (semi-IPN) is formed when one cross-linked polymer network is interlocked with a linear or branched polymer, without any covalent bonds between them. nih.govaston.ac.uk

PCL-based semi-IPNs are often created to enhance properties like mechanical strength, degradation rate, and biocompatibility. aston.ac.uktandfonline.comnih.gov A common method for their synthesis involves the photo-cross-linking of a PCL precursor, such as PCL-diacrylate (PCL-DA), in the presence of a second, linear thermoplastic polymer. aston.ac.uknih.gov

For example, semi-IPNs have been fabricated by combining a cross-linked PCL-DA network with linear poly(L-lactic acid) (PLLA). nih.govnih.gov The properties of these semi-IPNs, including their degradation rate and mechanical modulus, were found to be tunable by altering the molecular weight and composition of the PLLA component, which influences the miscibility between the two polymers. nih.govacs.org In another approach, biodegradable PCL-polyurethane semi-IPNs were synthesized from a hydroxyl-terminated star-shaped PCL, a diisocyanate, and a chain extender, forming materials suitable for tissue engineering scaffolds. nih.govtandfonline.comtandfonline.comresearchgate.net

Morphological and Structural Investigations of Poly ε Caprolactone Materials

Crystalline Structure and Polymorphism of Poly(ε-caprolactone)

X-ray Diffraction and Electron Microscopy Studies of PCL Crystallinity

X-ray diffraction (XRD) is a primary technique for elucidating the crystalline structure of PCL. The diffraction pattern of PCL typically exhibits strong and sharp peaks, indicating a well-defined crystal lattice. scirp.org The most prominent diffraction peaks for PCL are observed at 2θ values of approximately 21.3° and 23.6°, which correspond to the (110) and (200) crystallographic planes of its orthorhombic crystal structure, respectively. nih.govresearchgate.net The presence and intensity of these peaks are used to determine the degree of crystallinity in PCL and its composites. scirp.orgnih.gov Studies have shown that the incorporation of certain nanoparticles, such as titanium dioxide (TiO2), can affect the crystallinity of PCL, sometimes leading to a less ordered structure as evidenced by a broadening of the amorphous halo in the XRD pattern. scirp.org Conversely, other additives like graphene oxide (GO) have been shown to act as nucleating agents, leading to a slight increase in crystallinity. nih.gov

The crystal structure of PCL has been determined to be orthorhombic with unit cell parameters of approximately a = 7.496 Å, b = 4.974 Å, and c = 17.297 Å. researchgate.netacs.org The space group is P212121. researchgate.netmdpi.com These parameters have been confirmed by various studies, including those on single crystals grown from dilute solutions. diva-portal.orgvt.edu

Transmission electron microscopy (TEM) provides direct visualization of the crystalline morphology. diva-portal.org High-resolution TEM, particularly when employing techniques like low-dose focal series reconstruction (LDFSR), allows for submolecular resolution imaging of the polymer crystals, enabling direct observation of interacting polymer chains within the crystal lattice. acs.org TEM studies have revealed the lamellar nature of PCL crystals. acs.org Single crystals of linear PCL grown from dilute solutions often exhibit a hexagonal shape with flat or slightly curved {110} and {100} faces. diva-portal.org

Factors Influencing PCL Crystal Morphology and Unit Cell Parameters

Several factors can influence the crystal morphology and unit cell parameters of PCL, including the presence of additives, molecular architecture, and processing conditions.

The introduction of nanofillers can significantly alter the crystallization behavior. For instance, graphene oxide (GO) has been observed to act as a nucleating agent, promoting the crystallization of PCL and leading to an increase in the degree of crystallinity. nih.gov Polarized optical microscopy (POM) has shown that GO fragments can act as nuclei for spherulite growth. nih.gov Similarly, barium sulfate (B86663) (BaSO4) particles have been found to influence the morphology and degree of crystallinity of PCL, with the effect being dependent on the cooling rate during crystallization. mdpi.com

The molecular architecture of the PCL itself plays a crucial role. Star-branched PCL, for example, exhibits a greater tendency to form spherulites compared to its linear counterparts. diva-portal.org This is attributed to the presence of the dendritic cores and PCL cilia between crystal lamellae, which generate pressure that forces lamellar divergence. diva-portal.org However, the fundamental crystal unit cell remains the same for both star-branched and linear PCL. researchgate.net

Processing conditions such as cooling rate and the use of different solvents can also impact the final crystalline structure. Rapid cooling can lead to the formation of smaller and less perfect crystalline structures. mdpi.com The environment in which crystallization occurs, such as in confined spaces like thin films or pores, can also lead to unusual crystal morphologies. diva-portal.org For instance, PCL crystallized in very thin films can exhibit a distorted parallelogram structure instead of the more common hexagonal shape. diva-portal.org

Amorphous and Semicrystalline Morphology of Poly(ε-caprolactone) Systems

Small-Angle X-ray Scattering (SAXS) and Neutron Scattering Analyses of PCL Microstructure

Small-angle X-ray scattering (SAXS) is a powerful tool for characterizing the nanoscale structure of semicrystalline polymers like PCL. researchgate.netthaiscience.info SAXS probes the electron density differences between the crystalline and amorphous phases, providing information about the lamellar morphology, including the thickness of the crystalline and amorphous layers. researchgate.netnih.gov The analysis of SAXS data can reveal the long period, which is the sum of the average thickness of one crystalline lamella and one amorphous layer. researchgate.net For a comprehensive analysis, it is crucial that the SAXS measurement covers a wide range of scattering angles to accurately determine structural parameters. researchgate.net

Small-angle neutron scattering (SANS) offers a complementary perspective, particularly in the study of PCL blends and copolymers. acs.orgresearchgate.netcapes.gov.br By selectively deuterating one of the components, SANS can directly probe the spatial arrangement of the different polymer chains. acs.orgresearchgate.net This technique has been instrumental in quantifying miscibility in the amorphous phase and elucidating the crystalline blend morphologies. acs.org For instance, in blends of PCL and polycarbonate (PC), SANS has been used to study the spatial arrangement of deuterated PC and PCL. acs.org

The combination of SAXS and SANS provides a more complete picture of the semicrystalline morphology. For example, in d-PC/PCL blends, the long-range correlation length from SANS and the long period from SAXS showed identical composition dependence, supporting the interpretation of the data. acs.org

Phase Segregation in Poly(ε-caprolactone) Copolymers and Blends

The phase behavior of PCL in copolymers and blends is a critical aspect that influences the final material properties. The miscibility of PCL with other polymers can range from fully miscible to completely immiscible, leading to a variety of morphologies.

In blends with polymers like poly(D,L-lactide) (PDLA), PCL can exhibit a lower critical solution temperature (LCST), meaning that the blend is miscible at lower temperatures and phase separates upon heating. researchgate.net The resulting morphology after phase separation can be controlled by the composition and quenching conditions, leading to either spinodal or droplet-like structures. researchgate.net The subsequent crystallization of the PCL-rich phase can then be used to fix this microphase structure. researchgate.net

In block copolymers, such as those with poly(ethylene glycol) (PEG) or poly(L-lactide) (PLLA), the confinement of the PCL block can significantly affect its crystallization behavior. wiley.comresearchgate.net The morphology of the PCL crystals can be influenced by the crystallization state of the other block. For example, in PCL-PLLA copolymers, the crystallization morphology of the PCL block depends on the thermal history and the length of the PLLA segment. researchgate.net Atomic force microscopy (AFM) has been used to visualize the phase-separated domains in such systems, revealing, for instance, the interfibrillar location of the amorphous component in PEG/PLA-co-CL blends. wiley.com

The addition of a compatibilizer, such as a PCL-b-PEG block copolymer to a PLA/PCL blend, can improve the miscibility and mechanical properties by influencing the phase morphology. nih.gov Even in miscible blends, such as with polycarbonate (PC), crystallization-induced phase separation can occur. acs.org In some triblock copolymers like PTMC-b-PCL-b-PTMC, a crystallinity-driven phase-separated morphology is observed, which can be influenced by cross-linking and quenching. figshare.com

Thermal Transitions and Relaxation Phenomena in Poly(ε-caprolactone)

The thermal behavior of PCL is characterized by distinct transitions that are directly related to its semicrystalline structure. These transitions are typically studied using techniques like differential scanning calorimetry (DSC).

PCL has a relatively low melting temperature (Tm), generally around 60 °C, and a low glass transition temperature (Tg) of about -60 °C. wikipedia.orgmdpi.com The melting endotherm observed in a DSC thermogram corresponds to the energy required to disrupt the crystalline lattice. scialert.net The melting enthalpy (ΔHm) is directly proportional to the degree of crystallinity of the polymer. scialert.net

The glass transition is a relaxation process that occurs in the amorphous regions of the polymer. Below Tg, the amorphous chains are in a glassy, rigid state, while above Tg, they gain mobility and behave more like a rubbery liquid. This transition is observed as a step-like change in the heat capacity in a DSC curve. mdpi.com In some cases, particularly in highly crystalline samples, the glass transition of PCL can be difficult to detect. scialert.net

The crystallization of PCL from the melt is an exothermic process that can be observed during the cooling scan in a DSC experiment. mdpi.commdpi.com The crystallization temperature (Tc) can be influenced by factors such as the presence of nucleating agents, which can increase Tc by facilitating the formation of crystal nuclei. nih.gov

In blends and copolymers, the thermal transitions of PCL can be altered. For example, in blends with silk fibroin, the Tm and ΔHm of PCL decrease with increasing silk fibroin content, suggesting a reduction in PCL crystallinity. scialert.net In some blends, such as with poly(vinylidene fluoride) (PVDF), the pre-existing crystals of one component can act as a strong nucleating agent for the other, accelerating its crystallization. mdpi.com The presence of a second component can also lead to the appearance of a second glass transition, indicating a phase-separated system. figshare.comtandfonline.com

Thermogravimetric analysis (TGA) is used to study the thermal stability of PCL. The degradation of PCL typically occurs in a single step at temperatures around 406 °C. mdpi.com However, the presence of certain additives or modifications can alter the degradation profile. nih.gov The thermal degradation of PCL can proceed through two main pathways: a statistical rupture of the polyester (B1180765) chains and an unzipping depolymerization process that evolves ε-caprolactone. nih.gov

Table of Thermal Properties of Poly(ε-caprolactone) and its Composites

Material Melting Temperature (Tm) (°C) Crystallization Temperature (Tc) (°C) Glass Transition Temperature (Tg) (°C) Degree of Crystallinity (%) Reference
Neat PCL 67 - - 46 mdpi.com
PCL/BaSO4 (35 wt%) 63.4 - - - mdpi.com
Neat PCL 56 - - - mdpi.com
PCL/HAP (7 wt%) ~56 - - - mdpi.com
Neat PCL 62 - Not Observed - scialert.net
PCL/Silk Fibroin (70/30) <62 - - Lower than neat PCL scialert.net
Neat PCL - ~25 ~-66 - mdpi.com
PCL-PEF Copolymer (P1090) - ~-6 - - mdpi.com
Neat PCL 39.1 ± 1.8 - - 39.1 ± 1.8 nih.gov
PCL/GO (0.5 wt%) - - - 49.0 ± 3.1 nih.gov

Table of Compound Names

Compound Name Abbreviation
Poly(ε-caprolactone) PCL
Oxan-2-one -
oxepan-2-one -
Graphene Oxide GO
Titanium Dioxide TiO2
Barium Sulfate BaSO4
Polycarbonate PC
Poly(D,L-lactide) PDLA
Poly(ethylene glycol) PEG
Poly(L-lactide) PLLA
Poly(vinylidene fluoride) PVDF
Poly(trimethylene carbonate) PTMC
Silk Fibroin -
Hydroxyapatite (B223615) HAP
Poly(ethylene furanoate) PEF

Glass Transition Behavior of PCL: Mechanistic Insights

The glass transition is a reversible physical transition in amorphous materials from a hard and relatively brittle "glassy" state into a viscous or rubbery state as the temperature is increased. specialchem.com For semi-crystalline polymers like PCL, the glass transition temperature (T_g) pertains to the amorphous fraction of the material and marks a significant change in properties such as thermal expansion, heat capacity, and elastic modulus. aip.org

PCL typically exhibits a low glass transition temperature, generally reported to be around -60 °C. acs.orgmdpi.commdpi.com This low T_g is a consequence of the high flexibility of its aliphatic polymer chains, which require less thermal energy to initiate segmental motion. fiveable.me The transition is not a sharp, first-order phase transition like melting, but rather occurs over a temperature range. specialchem.com

Mechanistically, the glass transition is understood in terms of the free volume theory. As the polymer is cooled below its melting point, the free volume (the space between polymer chains) decreases. At the glass transition temperature, the free volume becomes insufficient to allow for large-scale segmental motion of the polymer chains. specialchem.com Below T_g, the amorphous regions are in a "frozen" state, where the chain mobility is restricted to localized vibrations and short-range rotational motions. specialchem.com Above T_g, the polymer chains have sufficient thermal energy to overcome the intermolecular forces, leading to cooperative segmental movements and a transition to a more rubbery and flexible state. fiveable.me

Several factors can influence the glass transition temperature of PCL:

Cross-linking: The introduction of cross-links between PCL chains restricts their mobility. nih.govfiveable.me This reduction in chain flexibility leads to an increase in the glass transition temperature. nih.govspecialchem.com Studies on cross-linked PCL have shown that as the degree of cross-linking increases, the glass transition range shifts to higher temperatures. nih.gov

Crystallinity: The crystalline regions in PCL act as physical cross-links, restricting the movement of the amorphous polymer chains in their vicinity. researchgate.net This can lead to the formation of a "rigid amorphous phase" with restricted mobility located between the crystalline lamellae. researchgate.net

Blending with other polymers: The glass transition temperature of PCL can be altered by blending it with other polymers. nih.govresearchgate.net In miscible blends, a single T_g intermediate between those of the individual components is often observed. researchgate.net For example, in blends with polyvinyl chloride (PVC), the T_g is affected by the composition of the blend. researchgate.net The plasticizing effect of other polymers can also be influenced by the crystallinity of the PCL within the blend. nih.gov

The following table summarizes the glass transition temperatures of PCL under different conditions as reported in various studies.

MaterialGlass Transition Temperature (T_g)Measurement Method
Pure PCL-60 °CGeneral literature value. acs.orgmdpi.commdpi.com
PCL_Siperm (alkoxysilane terminated)-55.5 °CDSC. acs.org
Poly(ε-caprolactone-co-d,l-lactide) copolymer~ -36 °CDSC. tandfonline.com
PCL network-22 °CDSC. researchgate.net
PCL/PHEA copolymers-7 °CDSC. researchgate.net

Melt Crystallization and Solid-State Transitions in PCL: Kinetic and Thermodynamic Analyses

The final properties of a semi-crystalline polymer like PCL are highly dependent on its crystalline structure, which is in turn governed by the conditions of crystallization. acs.org Understanding the kinetics of melt crystallization and the thermodynamics of solid-state transitions is therefore of great importance.

Melt Crystallization: Kinetic Analyses

The non-isothermal melt crystallization kinetics of PCL are often analyzed using models such as the Avrami, Ozawa, and combined Avrami-Ozawa (Liu) models. thaiscience.infoscilit.com The Avrami equation is particularly useful for describing the primary stage of crystallization. researchgate.net These models provide insights into the mechanism of nucleation and the dimensionality of crystal growth. thaiscience.info For PCL, the crystallization mechanism is often found to involve nucleation followed by three-dimensional growth. thaiscience.info

Several factors significantly influence the melt crystallization kinetics of PCL:

The following table presents kinetic parameters for the non-isothermal melt crystallization of PCL obtained from Avrami analysis in a representative study.

Cooling Rate (°C/min)Avrami Exponent (n)Crystallization Rate Constant (Z_t)
5.03.80.0003
7.53.90.0016
10.04.00.0049
12.54.20.0134

Data adapted from a study on PCL with a number average molecular weight of 1.8x10⁴ g/mol. thaiscience.info

Solid-State Transitions: Thermodynamic Analyses

Solid-state transitions in polymers refer to transformations from one crystalline form to another or from a crystalline to an amorphous state (melting). nih.gov For PCL, the most significant solid-state transition is melting. The melting temperature (T_m) and the enthalpy of fusion (ΔH_m) are key thermodynamic parameters that characterize this transition.

The melting temperature of PCL is typically in the range of 50-70 °C. acs.org The melting point is not sharp and occurs over a range of temperatures, which is characteristic of polymeric materials. The enthalpy of fusion for 100% crystalline PCL is reported to be around 139.5 J/g. researchgate.net The degree of crystallinity of a PCL sample can be estimated by comparing its measured melting enthalpy to this theoretical value. researchgate.net

The thermodynamic parameters of PCL's solid-state transitions are influenced by several factors:

Molecular Weight: The melting temperature of PCL increases significantly with increasing molecular weight, eventually reaching a plateau at higher molecular weights (above approximately 5.6 kg/mol ). acs.org An increase in T_m of about 55 °C has been observed when comparing PCL with very low and high molecular weights. acs.org

Crystalline Structure: The perfection and size of the crystalline lamellae affect the melting behavior. researchgate.net More perfect and larger crystals generally exhibit higher melting temperatures. researchgate.net The thermal history of the sample, such as the cooling rate during crystallization, can influence the resulting crystalline structure and thus the melting point. thaiscience.info

Blending and Additives: Blending PCL with other polymers can depress the melting point. researchgate.netscielo.org The extent of this depression can be used to estimate the Flory-Huggins interaction parameter, which provides information about the miscibility of the blend components. scielo.org For example, in miscible blends of PCL with poly(styrene-co-maleic anhydride), a negative interaction parameter was found, indicating favorable interactions between the two polymers. scielo.org

The table below provides a summary of the thermodynamic properties of PCL.

PropertyValueNotes
Melting Temperature (T_m)50 - 70 °CDependent on molecular weight and crystalline perfection. acs.org
Enthalpy of Fusion (ΔH_f) of 100% Crystalline PCL139.5 J/gReference value for calculating the degree of crystallinity. researchgate.net
Enthalpy of Fusion (ΔH_fus)16.400 kJ/molAt 336 K. nist.gov
Entropy of Fusion (ΔS_fus)48.0 J/mol·KAt 336 K. nist.gov

Mechanistic Studies of Poly ε Caprolactone Degradation and Environmental Fate

Hydrolytic Degradation Mechanisms of Poly(ε-caprolactone)

The primary abiotic degradation pathway for PCL is hydrolysis, which involves the cleavage of its ester linkages by water. This process can be significantly influenced by the surrounding environment and the polymer's intrinsic properties.

Autocatalytic Hydrolysis and Chain Scission Kinetics of PCL

The hydrolytic degradation of PCL often proceeds via an autocatalytic mechanism. nih.govacs.org This process is initiated by the diffusion of water into the polymer matrix, leading to the initial cleavage of ester bonds. The resulting carboxylic acid end-groups then act as catalysts, accelerating subsequent hydrolysis reactions within the polymer bulk. nih.govacs.orgrsc.org This self-catalysis leads to a phenomenon where the internal degradation of the polymer can be faster than surface degradation, as the acid products are trapped within the matrix. rsc.org

The kinetics of this chain scission process are often analyzed by monitoring the decrease in the polymer's molecular weight over time. nih.govacs.org The degradation is a bulk erosion process, meaning that water penetrates the entire polymer matrix, causing chain scission uniformly throughout. nih.govnih.gov Theoretical models have been developed to predict the change in molecular weight, confirming that the process is an autocatalytic random chain scission. acs.orgacs.org The rate of degradation is influenced by the initial concentration of carboxylic acid end groups, which can be affected by residual monomers from the polymerization process. core.ac.uk

Influence of pH, Temperature, and Architecture on Hydrolytic Degradation

The rate of PCL's hydrolytic degradation is highly sensitive to several factors:

pH: The degradation rate of PCL is at its minimum in neutral (pH 7.4) conditions but is significantly accelerated in both acidic and alkaline environments. acs.org In acidic conditions (pH << 7.4), the ester's carbonyl group is protonated, making it more susceptible to nucleophilic attack by water. acs.org Conversely, in basic conditions (pH >> 7.4), hydroxide (B78521) ions directly attack the carbonyl carbon, leading to rapid degradation. acs.org For instance, studies have shown that PCL degrades more rapidly at a pH of 13 compared to a pH of 1. acs.org

Temperature: An increase in temperature significantly accelerates the hydrolytic degradation rate. mdpi.com This is due to increased polymer chain mobility and enhanced water diffusion into the polymer matrix. mdpi.com Accelerated aging studies are often conducted at elevated temperatures, such as 60°C, to observe degradation over a shorter timeframe, although care must be taken as PCL has a low melting point of around 60°C. mdpi.comnih.gov

Architecture: The molecular architecture of PCL plays a critical role in its degradation kinetics. nih.gov

Molecular Weight: Higher initial molecular weight PCL tends to degrade more slowly. core.ac.ukmdpi.com However, some analysis suggests that the rate of molecular weight decrease is consistent regardless of the initial value. sci-hub.se

Morphology and Porosity: The physical form of the PCL, such as a porous scaffold versus a dense film, affects the degradation rate. Higher porosity and surface area-to-volume ratio allow for greater water penetration, thus accelerating hydrolysis. nih.gov

FactorEffect on Hydrolytic Degradation RateUnderlying Mechanism
pH Minimum at neutral pH; accelerated in acidic and basic conditions. acs.orgAcid or base catalysis of ester bond cleavage. acs.org
Temperature Increases with higher temperatures. mdpi.comEnhanced molecular mobility and water diffusion. mdpi.com
Molecular Weight Generally, a higher initial molecular weight leads to slower degradation. core.ac.ukmdpi.comFewer chain ends and potentially different water uptake characteristics. core.ac.uk
Crystallinity Slower degradation in more crystalline polymers. mdpi.comnih.govDegradation preferentially occurs in the more accessible amorphous regions. mdpi.com
Architecture Faster degradation in porous structures with high surface area. nih.govIncreased water access to the polymer matrix.

Enzymatic Degradation of Poly(ε-caprolactone) in Controlled Environments

In biological settings, the degradation of PCL is predominantly driven by enzymes. This process is typically characterized by surface erosion, as large enzyme molecules cannot easily penetrate the bulk polymer matrix. rsc.org

Role of Lipases and Esterases in PCL Depolymerization Pathways

A variety of microorganisms, including bacteria and fungi, produce extracellular enzymes that can degrade PCL. mdpi.comresearchgate.net The most significant of these are lipases and esterases, which catalyze the hydrolysis of PCL's ester bonds. mdpi.comoup.comnih.gov Prominent examples of microorganisms capable of degrading PCL include species from Pseudomonas, Streptomyces, and fungi like Rhizopus delemar and Aspergillus oryzae. mdpi.comresearchgate.net These enzymes break down the polymer into smaller, soluble molecules like the monomer, ε-caprolactone, and its hydrolyzed form, 6-hydroxyhexanoic acid, which can then be metabolized by the microorganisms. nih.govmdpi.com The activity of these enzymes is influenced by temperature and pH, with optimal conditions varying depending on the specific enzyme. For example, a PCL depolymerase from Brevundimonas sp. showed maximum activity at 30°C and a pH range of 6-8. oup.com

Substrate Specificity and Enzyme-Polymer Interaction Studies

The effectiveness of enzymatic degradation depends on the specific interaction between the enzyme and the PCL substrate.

Substrate Specificity: Enzymes exhibit varying degrees of specificity for different polyesters. PCL depolymerases are often capable of degrading other aliphatic polyesters as well. oup.com The structure of the enzyme's active site is a key determinant of its ability to bind to the polymer chain. acs.org For instance, a comparison of esterases showed that those with larger active-site pockets are effective at PCL depolymerization. acs.org The physical properties of the polymer, such as its crystallinity, also limit enzymatic action, as enzymes primarily attack the more flexible amorphous regions. acs.org

Enzyme-Polymer Interaction: The degradation process begins with the adsorption of the enzyme onto the polymer surface. This interaction is influenced by the surface properties of the PCL. Some enzymes, like certain lipases, exhibit an "interface activation" effect, where their catalytic activity sharply increases when the substrate concentration reaches a critical point, indicating a change in the enzyme's conformation at the material interface. nih.gov Studies using techniques like quantum mechanics/molecular mechanics have provided atomic-level insights into how the PCL chain fits into the enzyme's active site and the mechanism of hydrolysis. acs.org

Enzyme/Microorganism SourceEnzyme ClassKey Findings on PCL Degradation
Pseudomonas hydrolyticaCutinase (PCLase I) and Lipase (B570770) (PCLase II)Two distinct enzymes with different optimal temperatures (50°C and 40°C) and pH (9.0 and 10.0) were identified. nih.govfrontiersin.org
Brevundimonas sp.PCL Depolymerase (Esterase)Purified enzyme showed broad substrate specificity, degrading various aliphatic polyesters. oup.com
Lactobacillus sp.LipaseLipases from L. brevis and L. plantarum were shown to effectively degrade PCL. nih.gov
Fungi (Rhizopus delemar, Mucor miehei)LipaseCommercial lipases have been tested and show varying effectiveness in degrading PCL. mdpi.comresearchgate.net

Photodegradation and Thermo-Oxidative Degradation of Poly(ε-caprolactone)

Beyond hydrolytic and enzymatic pathways, PCL is also susceptible to degradation from exposure to ultraviolet (UV) radiation and high temperatures in the presence of oxygen.

Thermo-Oxidative Degradation: At elevated temperatures, PCL undergoes thermo-oxidative degradation. researchgate.netmdpi.com In an inert atmosphere, thermal degradation proceeds in two main stages: an initial statistical chain scission via ester pyrolysis, followed by an "unzipping" depolymerization that forms the cyclic monomer, ε-caprolactone. acs.orgnih.govacs.org The evolved gases include H₂O, CO₂, and 5-hexenoic acid. acs.orgnih.gov In the presence of oxygen, the degradation is more complex, leading to the formation of products like CO₂, CO, water, and short-chain acids. researchgate.netmdpi.com The thermal stability of PCL can be influenced by its molecular weight, with lower molecular weight polymers degrading at lower temperatures. acs.org

Free Radical Mechanisms in PCL Photodegradation

The photodegradation of PCL is initiated by the absorption of ultraviolet (UV) radiation, which can lead to the formation of free radicals and subsequent chain scission. researchgate.netresearchgate.net This process is often described as occurring via a bulk erosion mechanism, where UV radiation penetrates the material without a significant decrease in intensity. researchgate.netscielo.br The chemical structure of the polymer, particularly the groups adjacent to the ester oxygen, plays a more critical role in determining photodegradability than the density of ester groups. researchgate.net

Research indicates that the photodegradation of PCL can proceed through Norrish type II reactions, which are non-radical routes. mdpi.com However, UV-initiated free radical reactions are also a significant pathway. researchgate.net These reactions can lead to the cleavage of ester bonds and the formation of new carbonyl groups. researchgate.netacs.org The presence of photosensitizers or impurities can accelerate the degradation process by promoting the formation of radicals. researchgate.net

Density functional theory studies have examined the photocatalytic degradation of PCL, suggesting that a photocatalyst in its triplet state can abstract hydrogen atoms from the PCL chain, forming PCL radicals. rsc.org These radicals can then react with molecular oxygen to form peroxy radicals (PCL-OO•), which play a crucial role in the catalytic cycle by regenerating the ground-state photocatalyst. rsc.org This process highlights the essential role of both light and oxygen in the photodegradation of PCL. rsc.org The degradation products observed through techniques like 1H-NMR include hydroxy, formate, formyl, and carboxyl groups, which suggest the involvement of hydroperoxide intermediates. rsc.org

Oxidative Degradation Products and Pathways Under Thermal Stress

The thermal degradation of PCL is a complex process that is highly dependent on the atmosphere (e.g., nitrogen or oxygen) and the presence of any catalysts or impurities. researchgate.netresearchgate.net In an oxygen-containing environment, the degradation is primarily an oxidative process. nih.gov

Under thermal stress in an oxygen atmosphere, PCL decomposes mainly into carbon dioxide (CO2), carbon monoxide (CO), water, and short-chain acids. researchgate.net The degradation process often occurs in a single stage in an oxygen-free environment, while in the presence of oxygen, it can exhibit multiple exothermic peaks, indicating an oxidation or burning process. nih.gov

Studies using thermogravimetric analysis (TGA) coupled with Fourier Transform Infrared Spectroscopy (TGA/FTIR) have identified the main degradation products in an inert (nitrogen) atmosphere as 5-hexenoic acid, ε-caprolactone (the monomer), and fragments of the polymer chain. researchgate.net Some studies have proposed a two-step degradation mechanism in an inert atmosphere: the first step involves a statistical rupture of the polyester (B1180765) chains via an ester pyrolysis reaction, producing water, CO2, and 5-hexenoic acid. nih.govresearchgate.net The second step is an unzipping depolymerization process that leads to the formation of ε-caprolactone. nih.govresearchgate.net The presence of metallic traces in oxide powder fillers can accelerate the oxidative degradation of PCL, especially at temperatures above 150 °C. mdpi.com

The table below summarizes the primary degradation products of PCL under different atmospheric conditions during thermal stress.

Degradation ConditionPrimary Degradation Products
Inert Atmosphere (Nitrogen) 5-hexenoic acid, ε-caprolactone, CO2, CO, polymer fragments researchgate.net
Oxygen Atmosphere Carbon dioxide (CO2), Carbon monoxide (CO), Water, Short-chain acids researchgate.net

Environmental Biodegradation of Poly(ε-caprolactone)

The biodegradability of PCL is a key attribute, allowing it to be broken down by microorganisms in various environments. frontiersin.orgmdpi.com This process is influenced by a multitude of factors, and its study requires specific research methodologies.

Microbial Degradation in Soil and Aquatic Systems: Research Methodologies

The study of PCL biodegradation in soil and aquatic environments involves a range of methodologies to assess the extent and rate of degradation. A common method is the soil burial test, where PCL samples are placed in soil for a defined period, and the weight loss is measured to determine the rate of biodegradation. researchgate.net

In both soil and aquatic systems, the process begins with the colonization of the polymer surface by microorganisms, forming a biofilm. rsc.org These microorganisms, including bacteria and fungi, secrete extracellular enzymes like lipases, esterases, and cutinases. mdpi.comrsc.orgfrontiersin.org These enzymes hydrolyze the ester bonds in the PCL chains, breaking them down into smaller, water-soluble oligomers and, eventually, the monomer ε-caprolactone. rsc.orgrsc.org These smaller molecules are then assimilated by the microorganisms and used as a source of carbon and energy. rsc.org

Research methodologies often involve the isolation and identification of PCL-degrading microorganisms from environmental samples. oup.comnih.gov This is typically done through enrichment techniques where PCL is provided as the sole carbon source in a minimal salt medium (MSM). oup.com The growth of microbial colonies indicates their ability to utilize PCL. The 16S rRNA gene sequencing is a common molecular technique used for the identification of bacterial strains. oup.comnih.gov

To confirm degradation, researchers employ various analytical techniques:

Scanning Electron Microscopy (SEM): To observe changes in the surface morphology of the PCL film, such as the formation of pits and holes, which indicate microbial activity. scielo.broup.comnih.gov

Fourier Transform Infrared Spectroscopy (FTIR): To detect changes in the chemical structure of the polymer, such as the appearance or disappearance of specific functional groups. oup.comnih.gov

Gel Permeation Chromatography (GPC): To measure the decrease in the molecular weight of the polymer, which is a direct indication of chain scission. mdpi.com

Biochemical Oxygen Demand (BOD) tests: In aquatic environments, BOD tests can be used to measure the amount of oxygen consumed by microorganisms during the degradation of PCL, providing a measure of biodegradability. mdpi.com

Factors Affecting Biodegradability and Ecotoxicological Studies of PCL Degradation Products

Several factors influence the rate and extent of PCL biodegradation in the environment. These can be categorized as polymer-related factors and environmental factors.

Polymer-Related Factors:

Crystallinity: The amorphous regions of PCL are more susceptible to degradation than the crystalline regions. frontiersin.orglp.edu.ua Therefore, the degree of crystallinity is a key factor affecting the biodegradation rate.

Morphology and Surface Area: A larger surface area allows for greater microbial colonization and enzymatic attack, thus accelerating degradation. frontiersin.org Porosity also plays a role in facilitating microbial access. frontiersin.org

Environmental Factors:

Microbial Activity: The presence of specific microorganisms capable of producing PCL-degrading enzymes is fundamental for biodegradation. mdpi.commdpi.com

Temperature: Temperature affects both microbial activity and the physical properties of the polymer. mdpi.commdpi.com Composting, which occurs at elevated temperatures, can significantly accelerate PCL degradation. frontiersin.orgresearchgate.net

Moisture: Water is essential for the hydrolytic cleavage of ester bonds, a primary step in PCL degradation. mdpi.com

pH: The pH of the environment can influence both microbial activity and the rate of chemical hydrolysis. lp.edu.uabibliotekanauki.pl

Salinity: Salinity has been shown to have an influence on the degradability of PCL. bibliotekanauki.pl

Nutrient Availability: The presence of other nutrients in the environment can affect the growth and activity of microbial populations. rsc.org

The table below summarizes key factors that influence the biodegradability of PCL.

Factor CategorySpecific FactorInfluence on Biodegradation
Polymer-Related Molecular WeightAffects the time for degradation and pore formation. mdpi.com
CrystallinityAmorphous regions degrade faster than crystalline regions. frontiersin.orglp.edu.ua
Surface AreaA larger surface area increases the rate of degradation. frontiersin.org
Environmental Microbial ActivityEssential for enzymatic degradation. mdpi.commdpi.com
TemperatureHigher temperatures generally increase the degradation rate. mdpi.commdpi.com
MoistureNecessary for hydrolysis of ester bonds. mdpi.com
pHAffects microbial activity and chemical hydrolysis. lp.edu.uabibliotekanauki.pl
SalinityCan influence the rate of degradation. bibliotekanauki.pl

Ecotoxicological Studies of PCL Degradation Products

Ecotoxicological studies are crucial to ensure that the degradation of PCL does not produce harmful byproducts that could negatively impact the environment. Research has shown that the degradation products of PCL films, particularly those blended with starch, did not have a negative effect on soil microbial activity, indicating their environmental safety. researchgate.net However, it is important to consider the potential toxicity of additives used in PCL formulations. For instance, a study on 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), an additive used to stabilize PCL, found that it could have toxic effects on aquatic organisms like Daphnia magna at certain concentrations. nih.gov This highlights the need to assess the toxicity of not only the polymer itself but also its degradation byproducts and any associated additives to fully understand the environmental risk. nih.gov

Theoretical and Computational Chemistry Approaches to Oxan 2 One;oxepan 2 One and Its Polymers

Quantum Mechanical Studies of Oxan-2-one;Oxepan-2-one Monomer Reactivity

Quantum mechanics (QM) forms the foundation for understanding the electronic structure and reactivity of molecules. For ε-caprolactone, QM calculations have been crucial in explaining its propensity for ring-opening polymerization (ROP).

Electronic Structure Calculations (e.g., DFT) for Ring Strain and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of molecules. DFT calculations have been employed to understand the reactivity of ε-caprolactone. dergipark.org.tr The strain within the seven-membered lactone ring is a key factor driving its polymerization. This strain arises from the deviation of bond angles from their ideal values and the presence of higher energy conformations compared to their linear ester analogues. mdpi.com DFT studies can quantify this ring strain and correlate it with the polymerizability of the monomer. mdpi.com

Furthermore, DFT calculations can provide insights into the electrophilic and nucleophilic character of the monomer, identifying the most reactive sites for polymerization initiation. dergipark.org.trresearchgate.net By analyzing molecular orbitals and electrostatic potential maps, researchers can predict how the monomer will interact with different catalysts and initiators.

Reaction Pathway Modeling for ε-Caprolactone Polymerization Initiation

Modeling the reaction pathways of ε-caprolactone polymerization provides a detailed understanding of the initiation, propagation, and termination steps. rsc.org DFT calculations are instrumental in mapping the potential energy surface of the reaction, identifying transition states, and determining activation barriers. mdpi.comresearchgate.net This allows for the elucidation of the reaction mechanism, whether it proceeds through a cationic, anionic, or coordination-insertion pathway. rsc.orgmdpi.comacs.org

For instance, in cationic ring-opening polymerization (CROP) catalyzed by zirconocene/borate systems, DFT studies have revealed an active chain-end mechanism involving O-alkyl bond cleavage. rsc.org Similarly, for polymerizations initiated by aluminum ketiminate complexes, DFT calculations have shown that the rate-determining step can differ between ε-caprolactone and other cyclic esters like L-lactide. mdpi.comresearchgate.net These computational models can also predict the effect of different catalysts, initiators, and reaction conditions on the polymerization process, aiding in the rational design of catalytic systems. rsc.orgacs.orgacs.org

Interactive Data Table: DFT Calculated Activation Barriers for ε-Caprolactone ROP

Catalyst SystemInitiator/Co-catalystRate-Determining StepCalculated Activation Barrier (kcal/mol)Reference
Zirconocene/Borate[MeB(C6F5)3]−Monomer InsertionNot explicitly stated, but propagation is favorable. rsc.org
Aluminum KetiminateBenzoxideBenzoxide Insertion8.2 - 14.9 (depending on ligand) mdpi.comresearchgate.net
Sm(BH4)2(THF)2-Concerted O-acyl cleavageFavorable, but oxidative route is also possible. acs.org
Sulfonic AcidsMethanol (B129727)Nucleophilic AdditionConsistent with fast polymerization at room temperature. acs.org

Molecular Dynamics (MD) Simulations of Poly(ε-caprolactone) Chains

While quantum mechanics is ideal for studying the reactivity of small molecules, molecular dynamics (MD) simulations are better suited for exploring the behavior of large polymer chains over time. MD simulations model the movement of atoms and molecules based on classical mechanics and a set of force fields that describe the interactions between particles. nih.gov

Conformation and Dynamics of PCL Chains in Solution and Bulk

MD simulations provide valuable information about the three-dimensional structure and movement of PCL chains. These simulations can predict the conformation of PCL chains in different environments, such as in solution or in the bulk amorphous or crystalline state. acs.orgresearchgate.net For example, simulations have shown that PCL chains can adopt extended zigzag conformations when confined, such as between clay platelets in nanocomposites. acs.orgresearchgate.net

The dynamics of PCL chains, including their flexibility and mobility, can also be investigated. researchgate.net The radius of gyration, a measure of the polymer coil size, can be calculated from MD simulations and compared with experimental data. researchgate.net These simulations help in understanding how factors like temperature and solvent affect the chain conformation and dynamics. nih.govacs.org

Polymer-Polymer and Polymer-Solvent Interactions in PCL Systems

Understanding the interactions between PCL chains and with their surrounding environment is crucial for predicting the material's properties. MD simulations can quantify these interactions, including polymer-polymer and polymer-solvent interactions. acs.orgosf.io These simulations are particularly useful for studying the self-assembly of PCL-based block copolymers into micelles and other nanostructures in solution. acs.orgnih.gov

By calculating interaction energies, researchers can gain insights into the forces driving phenomena like micellization and drug encapsulation within PCL-based delivery systems. acs.orgnih.gov For instance, simulations can reveal how different functional groups on the PCL backbone influence drug-polymer interactions. nih.gov

Interactive Data Table: Properties of PCL from MD Simulations

SystemProperty InvestigatedKey FindingReference
PCL-Montmorillonite NanocompositeChain ConformationEnhancement of extended zigzag conformations in the clay gallery. acs.orgresearchgate.net
Amphiphilic PCL Block Copolymer MicellesDrug EncapsulationAromatic groups in the hydrophobic core enhance doxorubicin (B1662922) loading. nih.gov
PCL in Acetone-Water MixturesChain ConformationThe model reproduces the correct thermodynamics and conformation of single PCL chains. researchgate.net
Two-Branched PCL DiacrylatesMechanical PropertiesBoth OPLS and PCFF force fields can predict the properties of PCL-based polymers. nih.govacs.org

Coarse-Grained Models and Mesoscale Simulations of Poly(ε-caprolactone)

All-atom MD simulations can be computationally expensive for very large systems or long simulation times. Coarse-grained (CG) modeling offers a solution by grouping several atoms into a single "bead," reducing the number of particles in the system and allowing for the simulation of larger length and time scales. rutgers.edutandfonline.com

CG models for PCL have been developed within frameworks like the MARTINI force field. researchgate.netrutgers.edutandfonline.com These models are parameterized to reproduce properties obtained from all-atom simulations or experimental data, such as density and radius of gyration. rsc.org CG simulations have been successfully used to study the conformation of PCL chains and the self-assembly of PCL-containing block copolymers into micelles. rutgers.edutandfonline.com

Mesoscale simulations, which bridge the gap between the molecular and macroscopic scales, can also be employed to study the structure and dynamics of PCL systems. researchgate.netuni-hamburg.dearxiv.org Methods like dissipative particle dynamics (DPD) can be used to investigate the phase behavior of PCL-based copolymers and the formation of complex structures. researchgate.net These higher-level simulation techniques are essential for understanding the processing and performance of PCL materials in various applications. mdpi.commdpi.com

Modeling Self-Assembly and Phase Behavior of PCL Copolymers

The self-assembly of PCL-based block copolymers into ordered nanostructures is a key feature for their application in fields like drug delivery. Computational modeling, particularly coarse-grained molecular dynamics (CGMD) and dissipative particle dynamics (DPD), has been instrumental in elucidating the mechanisms and controlling factors of this process.

Coarse-grained models, such as those developed within the MARTINI framework, simplify the molecular representation by grouping atoms into beads, enabling simulations of larger systems over longer timescales than possible with all-atom models. tandfonline.comtandfonline.com These models have been successfully parameterized and validated against experimental data and all-atom simulations, accurately reproducing structural properties like the radius of gyration and end-to-end distance. researchgate.net

CGMD simulations have been used to study the self-assembly of amphiphilic diblock copolymers, such as Methoxy Poly(ethylene glycol)-b-PCL (MePEG-b-PCL). tandfonline.comresearchgate.net In aqueous environments, these copolymers spontaneously form micelles, with the hydrophobic PCL segments forming the core and the hydrophilic MePEG segments forming the outer shell or corona. tandfonline.comacs.org Simulations can predict key parameters like the critical micelle concentration (CMC), aggregation number, and the morphology of the resulting nanoparticles. tandfonline.comresearchgate.net For example, simulations of Chondroitin Sulfate-graft-PCL (CS-PCL) copolymers showed that morphology is highly dependent on the PCL content; low to medium PCL content resulted in spheroidal micelles, whereas high PCL content led to rod-like structures, a finding that aligns with experimental observations. nih.gov

Dissipative Particle Dynamics (DPD) is another mesoscopic simulation technique used to study the phase behavior of PCL copolymers. acs.org DPD simulations have revealed the dynamic process of micelle formation, which often begins with the rapid formation of small aggregates that then fuse into larger, more stable structures like spherical or worm-like micelles. acs.orgresearchgate.net The final morphology is influenced by factors including the number of arms in star-shaped copolymers, polymer concentration, and the ionization of end groups. researchgate.net For instance, as the number of arms in a star-shaped PCL copolymer increases, the self-assembled morphology can transition from more complex branched or lamellar structures to simpler linear worm-like or spherical micelles. researchgate.net

The table below summarizes findings from computational studies on the self-assembly of various PCL copolymers.

Copolymer SystemSimulation MethodKey Findings on MorphologyReference
MePEG-b-PCLCoarse-Grained Molecular Dynamics (CGMD)Self-assembles into spherical micelles with a hydrophobic PCL core and hydrophilic MePEG shell. tandfonline.com
Chondroitin Sulfate-graft-PCL (CS-PCL)Coarse-Grained Molecular Dynamics (CGMD)Low (2.4%) and medium (6.3%) PCL content led to spheroidal micelles; high (18.7%) PCL content resulted in rod-like structures. nih.gov
Star-Shaped PCL-CP CopolymersDissipative Particle Dynamics (DPD)Undergo structural transformations from spherical to worm-like and then to lamellar micelles as ionization and solution concentration change. researchgate.net
PCL-Poly(butadiene) (PCL-PB)Small Angle X-ray Scattering (SAXS) and Theoretical ModelingThe Flory-Huggins interaction parameter (χ) was determined, and a phase diagram was constructed, showing micro-phase separation in low molecular weight samples. nii.ac.jp

Simulation of Poly(ε-caprolactone) Network Formation and Deformation

Computational modeling is also crucial for understanding the structure-property relationships in cross-linked PCL networks, which are used in applications requiring specific mechanical properties and degradation profiles, such as tissue engineering scaffolds and shape-memory polymers.

Simulations can predict the mechanical response of PCL structures under various loads. Finite element (FE) modeling, for example, has been used to investigate the mechanical integrity of 3D-printed PCL lattices for wound dressing applications. researchgate.net These simulations, which model the material's response to tensile and compressive stress, help determine if the structures are mechanically suitable for their intended use. researchgate.net Such models can capture the displacement and von Mises stress distribution, confirming the mechanical stability of different lattice designs. researchgate.net

The viscoelastic and viscoplastic behavior of PCL is another area explored through computational modeling. A large deformation viscoelastic–viscoplastic model has been proposed to capture the complex mechanical response of electrospun PCL filaments, which includes an initial elastic response followed by plastic yielding and hardening. nih.gov This model correlates the macroscopic deformation stages with the microscopic evolution of the fiber network, such as the untangling and alignment of fibers. nih.gov

Furthermore, simulations help to understand how cross-linking affects the properties of PCL. Cross-linking can slow down crystallization and alter mechanical properties. nih.gov Phenomenological models have been developed to describe the unique behaviors of semi-crystalline PCL networks, such as the two-way shape-memory effect. unibo.it These models, guided by experimental data, use control and phase variables to simulate the material's actuation behavior under different thermo-mechanical conditions. unibo.it Studies on the degradation of PCL networks show that cross-linked PCL can degrade much faster than linear PCL, and simulations can help predict changes in mechanical properties like Young's modulus and plastic deformation over time. researchgate.net

The following table presents data from computational and modeling studies on the mechanical properties of PCL networks.

PCL SystemModeling/Simulation ApproachInvestigated PropertyKey FindingReference
PCL Network (Photopolymerized)Experimental with mechanical testingYoung's Modulus & Plastic DeformationBefore degradation, the PCL network showed a lower Young's modulus (3.3 ± 0.6 MPa) and higher plastic deformation (30 ± 7%) compared to linear PCL. researchgate.net
3D PCL LatticesFinite Element (FE) ModelingMechanical Integrity (Displacement)Under compressive and tensile tests, PCL lattices showed greater displacement compared to Polyurethane (PU) and Polyvinyl alcohol (PVA) lattices, indicating lower stiffness. researchgate.net
Continuous Electrospun PCL FilamentsConstitutive ModelingViscoelastic-Viscoplastic ResponseA model successfully captured the rate-dependent mechanical response, including plastic yielding and two-stage hardening at strains over 1000%. nih.gov
Semi-crystalline PCL NetworksPhenomenological ModelingTwo-Way Shape-Memory EffectA continuum model was developed to simulate stress-free two-way shape memory, guided by experimental data on crystallization and melting. unibo.it
3D Bioplotted PCL ScaffoldsFinite Element (FE) ModelingEffective Elastic ModulusFE-estimated elastic modulus was in good agreement (8.3% difference) with experimentally determined values for bioplotted scaffolds. mdpi.com

Machine Learning and AI Applications in this compound Polymer Research

Machine learning (ML) and artificial intelligence (AI) are transforming polymer research by enabling predictive modeling and high-throughput screening, accelerating the design and optimization of PCL-based materials and processes.

Predictive Modeling for Polymerization Kinetics and Product Properties

ML algorithms can effectively model the complex, non-linear relationships between polymerization process parameters and the final properties of PCL, such as molecular weight. semanticscholar.orgresearchgate.net These predictive models can significantly reduce the need for extensive experimentation by forecasting outcomes based on input conditions.

Artificial Neural Networks (ANNs) and deep learning models have been developed to predict the molecular weight of PCL synthesized via enzymatic polymerization. researchgate.netresearchgate.net These models use process parameters like reaction time, temperature, and monomer/solvent ratio as inputs to accurately predict the resulting polymer properties. researchgate.net For instance, a Feedforward Artificial Neural Network (FANN) was successfully used to model the enzymatic polymerization of ε-caprolactone, demonstrating the potential for ML in controlling biopolymer quality. semanticscholar.org

Other ML models, such as Random Forest (RF), have also been applied. researchgate.netsciopen.com In one study comparing different algorithms, a random forest model, enhanced with data augmentation using a generative adversarial network (GAN), showed the best performance in predicting the molecular weight of PCL. sciopen.com This approach is particularly useful when experimental data is limited, as is common in materials science. researchgate.netsciopen.com These models can establish a mapping relationship between catalyst structure and polymer properties, providing guidance for designing new materials. researchgate.net

The table below compares the performance of various machine learning models used in predicting PCL properties.

ML ModelApplicationPerformance Metric (R²)Key InsightReference
Random Forest (with GAN data augmentation)Predicting molecular weight in bio-polymerizationTraining Set: 0.94, Test Set: 0.74Data augmentation techniques significantly improve the performance of regression models, especially with small sample sizes. sciopen.com
Artificial Neural Network (ANN)Modeling influence of temperature and impeller speed on enzymatic polymerizationNot specified, but described as a successful nonlinear model.ANNs can effectively model complex, nonlinear relationships in large-scale polymer production. researchgate.net
Feedforward ANN (FANN) vs. ANFISPredicting PCL molecular weight from reaction time and temperatureANFIS showed better prediction over FANN.Adaptive Neuro-Fuzzy Inference Systems (ANFIS) can outperform standard neural networks for specific polymerization prediction tasks. researchgate.net
Support Vector Machine (SVM)Predicting tensile strength of PCL/PEO filmsNot specified, but showed superior predictive ability compared to other models.MLAs are effective in predicting mechanical properties of polymer films regardless of the fabrication technique. mdpi.com

High-Throughput Screening of Catalysts for ε-Caprolactone ROP

The discovery of new, efficient catalysts for the ring-opening polymerization (ROP) of ε-caprolactone is critical for producing PCL with desired properties in a controlled manner. Computational methods and ML are accelerating this discovery process.

Density Functional Theory (DFT) calculations are widely used to investigate the mechanisms of ROP and to screen potential catalysts. acs.orgmdpi.comrsc.org These calculations can determine the energetics of the polymerization pathway, including the activation barriers for key steps like monomer coordination and insertion, which are often the rate-determining steps. mdpi.comacs.org For example, a computational screening of aluminum complexes for ε-caprolactone ROP was performed using a "framework distortion energy" (FDE) hypothesis. acs.orgresearchgate.net This approach predicted that an {N,N,N,N}-aluminum complex with a bis-indolide Schiff-base ligand would be a highly efficient catalyst, a prediction that was subsequently verified experimentally. acs.orgresearchgate.net

DFT studies have provided detailed mechanistic insights, showing that for certain aluminum catalysts, the benzoxide insertion is the rate-determining step for ε-caprolactone ROP. mdpi.com The calculations can also explain experimental observations, such as why higher temperatures are needed for the polymerization of L-lactide compared to ε-caprolactone with the same catalyst system. mdpi.com

Machine learning is now being integrated with these computational approaches to create high-throughput screening frameworks. researchgate.netarxiv.org ML models can be trained on datasets of known catalysts and their performance to predict the activity of new, hypothetical catalyst structures. researchgate.netacs.org This allows researchers to screen vast virtual libraries of potential catalysts and prioritize the most promising candidates for synthesis and experimental testing, significantly speeding up the discovery pipeline. researchgate.netarxiv.org These data-driven approaches can uncover complex structure-activity relationships that are not immediately obvious, guiding the rational design of next-generation catalysts for ε-caprolactone polymerization. researchgate.netacs.org

The following table summarizes results from the computational screening of catalysts for ε-caprolactone ROP.

Catalyst SystemComputational MethodKey Parameter CalculatedFindingReference
Aluminum complexes with ketiminate ligandsDensity Functional Theory (DFT)Gibbs Free Energy Barrier (kcal/mol)The axial coordination pathway has a lower activation barrier (7.6-8.3 kcal/mol) than the equatorial pathway (13.2-14.9 kcal/mol). Benzoxide insertion is the rate-determining step. mdpi.com
Aluminum complex with bis-indolide Schiff-base ligandDFT / Framework Distortion Energy (FDE)ΔG‡(TS1) and FDE (kcal/mol)A new catalyst was predicted to have a low activation barrier and FDE, which was confirmed by experiment, showing high ROP activity. acs.orgresearchgate.net
Zirconocene/borate systemsDensity Functional Theory (DFT)Free-Energy Barriers (kJ/mol)The first two propagation steps are rate-determining, with barriers of 61.4–71.2 kJ/mol. Counteranions significantly lower the barrier for the third propagation. rsc.org
Trifluoromethane and methane (B114726) sulfonic acidsDensity Functional Theory (DFT)Activation BarriersThe sulfonic acid acts as a bifunctional catalyst, activating both the monomer and the alcohol. Computed barriers are consistent with fast polymerization at room temperature. acs.org
Phosphorus pentoxide (P₂O₅)Experimental and NMR analysisReaction ConversionWith P₂O₅ as a catalyst, 80% conversion was achieved within 1 hour at 100°C, proceeding via a monomer activation mechanism. rsc.org

Table of Mentioned Compounds

Compound Name Abbreviation
This compound PCL
Poly(ε-caprolactone) PCL
Methoxy Poly(ethylene glycol)-b-PCL MePEG-b-PCL
Chondroitin Sulfate-graft-PCL CS-PCL
Poly(butadiene) PB
Polyurethane PU
Polyvinyl alcohol PVA
Poly(ethylene glycol) PEG
L-lactide LA
Trifluoromethane sulfonic acid
Methane sulfonic acid
Phosphorus pentoxide P₂O₅
Isopropanol iPrOH
Tin(II) ethyl hexanoate Sn(Oct)₂
Ethylene glycol EG
1,3-propanediol PD

Advanced Material Science Applications of Poly ε Caprolactone and Its Derivatives Non Biomedical Focus

Development of Smart Materials Based on Poly(ε-caprolactone)

Smart materials, which can respond to external stimuli such as temperature, are a key area of PCL-based research.

Shape Memory Polymers (SMPs) Derived from PCL: Fundamental Mechanisms

PCL-based materials can exhibit a shape memory effect (SME), allowing them to return from a temporary, deformed shape to their original, permanent shape upon heating. scribd.com This phenomenon is rooted in the polymer's network structure and the thermal transitions of its components.

The fundamental mechanism for thermally induced shape memory in semi-crystalline PCL-based polymers involves the following steps:

  • Programming: The material is heated above the melting temperature (Tm) of the PCL segments, which act as the switching domains. An external stress is applied to deform the material into a temporary shape.
  • Fixing: While maintaining the deformation, the material is cooled below the crystallization temperature (Tc) of the PCL. The crystallization of the PCL segments "locks" the temporary shape in place. mdpi.com The entropic energy from the deformation is stored as elastic potential energy within the polymer network. mdpi.com
  • Recovery: Upon reheating the material above its Tm, the PCL crystals melt, and the stored elastic energy is released, driving the material back to its original, entropically favored shape. mdpi.com
  • The effectiveness of the shape memory behavior is quantified by two key parameters: the shape fixity ratio (Rf), which measures the ability to maintain the temporary shape, and the shape recovery ratio (Rr), which indicates the extent of return to the original shape.

    In PCL-based polyurethanes (PCLUs), the PCL segments serve as the crystalline switching component, while the polyurethane network provides the permanent shape memory. researchgate.netacs.org The shape recovery can even occur below the bulk melting temperature, a phenomenon attributed to the premelting of smaller, less stable crystals formed during the deformation and fixation process. researchgate.netacs.org The driving force for this recovery is the internal stress stored during deformation and crystallization. researchgate.netacs.org

    The shape memory properties can be tailored by adjusting the molecular architecture. For instance, in PCL-based polyurethanes containing polylactide (PLA) crystals, both physical cross-linking from the PLA and chemical cross-linking from a four-armed PCL structure influence the shape memory behavior. acs.org The presence of stereocomplex (SC) crystals between poly(L-lactic acid) (PLLA) and poly(D-lactic acid) (PDLA) segments can lead to a higher shape recovery and fixation ratio compared to materials with only homocrystals (HC) of PLA. acs.org This is because the SC crystals provide greater entropic elasticity and promote PCL crystallization. acs.org

    Furthermore, the introduction of cyclic PCL into polyurethane networks can result in a higher shape fixity ratio (around 95%) compared to those made from linear PCL (around 80%). rsc.org This difference is attributed to the more compact network formed by the cyclic topology. rsc.org

    Self-Healing Polymeric Materials Incorporating PCL Segments

    The principle behind self-healing materials incorporating PCL is often based on the melting of the PCL phase to fill and repair cracks. acs.org When a crack forms in the material, heating it above PCL's melting point causes the PCL to flow and diffuse into the damaged area. acs.org Upon cooling, the PCL solidifies, restoring the material's integrity.

    In blends of PCL with thermosetting polymers like epoxy resins, the PCL can be dispersed as a separate phase. researchgate.netunimap.edu.my The morphology of this blend is crucial for self-healing efficiency. unimap.edu.my A co-continuous structure, where both the epoxy and PCL form interpenetrating networks, has been shown to exhibit high healing efficiencies. researchgate.net The self-healing process is thermally activated, with higher temperatures reducing the viscosity of the molten PCL and facilitating better crack filling. nih.gov For instance, in PCL/epoxy blends, healing efficiencies can reach their maximum at temperatures around 150°C. nih.gov

    The self-healing capability can be enhanced by incorporating conductive fillers like multi-walled carbon nanotubes (MWCNTs). researchgate.net These fillers allow for autonomous self-healing through Joule heating, where an electric current passed through the material generates enough heat to melt the PCL and initiate the healing process. researchgate.netresearchgate.net

    In polyurethane-based coatings, a phase-separated morphology of thermoplastic PCL within the thermoset polyurethane matrix enables self-healing. google.com The size of the phase-separated PCL domains, which can be controlled by the molecular weight of the PCL, influences the healing process. google.com

    Poly(ε-caprolactone) in Packaging and Coating Technologies

    PCL's biodegradability and processability make it an attractive material for sustainable packaging and coating applications.

    Barrier Properties and Permeability Studies of PCL Films

    A significant challenge for PCL in packaging is its relatively high permeability to gases and water vapor. encyclopedia.pub Research has focused on improving these barrier properties through various strategies.

    Blending PCL with other polymers is a common approach. For example, blending PCL with poly(propylene carbonate) (PPC) can decrease gas and water vapor permeability. nih.govnih.gov In one study, blending PCL with 20% and 50% PPC reduced the oxygen permeability by 42.7% and 64.6%, respectively. encyclopedia.pub Similarly, the water vapor permeability (WVP) decreased with the addition of PPC. encyclopedia.pub

    Incorporating fillers into the PCL matrix can also enhance barrier properties. The addition of glycerol (B35011) tristearate (C18) to PCL has been shown to significantly decrease water vapor permeability by creating a hydrophobic "bulk barrier". acs.org A PCL composite with 30% C18 exhibited an 81.4% reduction in water vapor permeability at 50% relative humidity. acs.org

    Multilayer film structures are another effective method. Coating cellophane with PCL has been shown to significantly improve the water vapor barrier properties while maintaining a good oxygen barrier. researchgate.net

    Below is a table summarizing the permeability data for PCL and its blends.

    Material Oxygen Transmission Rate (OTR) (cm³/m²·d) Water Vapor Transmission Rate (WVTR) (g/m²·24h) Conditions
    Neat PCL 485.7 783 5°C, dry conditions (OTR); 25°C, 65% RH (WVTR) nih.govnih.gov
    PCL/PPC (80/20) - 466 25°C, 65% RH nih.gov
    PCL/PPC (50/50) - - -
    LDPE - 5.8 25°C, 65% RH nih.gov

    Note: The table presents a selection of data from the literature and direct comparisons may be limited by variations in film thickness and testing conditions.

    Sustainable Packaging Materials Research Using PCL Blends and Composites

    The development of sustainable packaging materials often involves blending PCL with other biodegradable polymers or natural fillers to create materials with improved properties and a reduced environmental footprint.

    Blends of PCL with polylactic acid (PLA) are of particular interest. bohrium.com PLA offers high strength and modulus, while PCL provides flexibility and toughness. indianchemicalsociety.commdpi.com However, PLA and PCL are generally immiscible, which can lead to poor mechanical properties. nih.gov Compatibilizers are often used to improve the interfacial adhesion between the two polymers. nih.gov For example, glycidyl (B131873) methacrylate (B99206) has been used to enhance the compatibility of PLA/PCL blends, resulting in improved thermal stability and a significant increase in elongation at break. frontiersin.org

    Natural fibers, such as cellulose (B213188), are also incorporated into PCL to create biocomposites. acs.orgnih.gov Cellulose reinforcement can significantly increase the Young's modulus of PCL. acs.org Wet compounding techniques have been shown to improve the dispersion of cellulose fibers in the hydrophobic PCL matrix, leading to enhanced mechanical performance. acs.org Acetylation of the cellulose fibers can further improve the ultimate strength and Young's modulus of the composites. acs.org

    The addition of starch to PCL is another strategy for creating cost-effective and biodegradable packaging materials. sciencepublishinggroup.com To enhance the properties of PCL/starch blends, other components like cellulose acetate (B1210297) propionate (B1217596) can be added, leading to improved mechanical and thermal properties even at high starch contents. sciencepublishinggroup.com

    Poly(ε-caprolactone) for Adhesives, Sealants, and Elastomers

    PCL's properties also lend themselves to applications in adhesives, sealants, and elastomers.

    PCL is used as a soft segment in the synthesis of thermoplastic elastomers (TPEs), particularly thermoplastic polyurethanes (TPUs). nih.govmdpi.com These PCL-based TPEs can exhibit superior mechanical properties compared to those based on polytetramethylene ether glycol (PTMEG). nih.gov For instance, a PCL-based TPE was reported to have an ultimate strength of 39.7 MPa, significantly higher than the 23.4 MPa of a comparable PTMEG-based TPE. nih.gov The mechanical properties of these elastomers, such as elongation, ultimate strength, and Young's modulus, can be tuned by varying the molecular weight of the PCL polyols and the ratio of hard to soft segments. mdpi.com

    In the context of heat-shrinkable materials, blends of PCL with epoxidized natural rubber have been investigated. researchgate.net Crosslinking these blends can enhance their heat shrinkability. researchgate.net

    The following table provides a comparison of the mechanical properties of different PCL-based elastomers.

    Material Ultimate Strength (MPa) Elongation at Break (%) Young's Modulus (MPa)
    PTMEG-based TPE (5/5-PTMEG1000) 23.4 1166 -
    PCL-based TPE (5/5-PCL1000) 33.83 1105 -
    PCL-based TPE (with PCL3000) - - -

    Data sourced from Choi et al. (2023). mdpi.com

    Structure-Property Relationships Governing Adhesion in PCL-Based Systems

    The adhesive properties of PCL-based systems are intrinsically linked to their molecular structure, crystallinity, and interfacial characteristics when blended with other polymers or fillers. PCL's semi-crystalline nature and low glass transition temperature (around -60 °C) contribute to its flexibility, a desirable trait for many adhesive applications. nih.gov However, in blends, particularly with more rigid polymers like Poly(lactic acid) (PLA), the inherent immiscibility and poor interfacial adhesion often lead to suboptimal mechanical properties. mdpi.com

    Blending PCL with PLA is a common strategy to enhance the toughness of the otherwise brittle PLA. nih.govfrontiersin.org However, phase separation at higher PCL concentrations can result in poor stress transfer and reduced mechanical performance. frontiersin.org To overcome this, compatibilizers are introduced to enhance the adhesion at the interface between the polymer phases. These compatibilizers are macromolecules that can interact or react with both polymer phases, creating a stronger interfacial bond. frontiersin.org

    The effectiveness of these strategies is often evaluated by measuring the mechanical properties and analyzing the morphology of the blends. For example, the addition of just 1 part per hundred resin (phr) of GMA to a 75/25 PLA/PCL blend was found to increase the elongation at break from 35.1% to 76%. frontiersin.org

    Table 1: Effect of Compatibilizers on Mechanical Properties of PCL Blends

    Blend Composition Compatibilizer (phr) Tensile Strength (MPa) Elongation at Break (%) Key Finding Reference
    PLA/PCL (75/25) None - 35.1 Baseline for comparison. frontiersin.org
    PLA/PCL (75/25) GMA (1) - 76 GMA significantly improves ductility through reactive compatibilization. frontiersin.org
    PLA/PCL/WSF (80/20 matrix) MLO (5) 41.3 4.8 MLO improves filler-matrix adhesion in wood-plastic composites. nih.gov

    Development of Elastomeric Materials from PCL Copolymers

    The inherent flexibility of PCL makes it an excellent candidate for the soft segment in thermoplastic elastomers (TPEs). mdpi.com TPEs combine the processing ease of thermoplastics with the elasticity of thermoset rubbers. PCL-based TPEs are developed primarily through copolymerization, creating block copolymers where PCL segments provide flexibility and other, harder segments provide physical crosslinking points. mdpi.comrsc.org

    PCL-based thermoplastic poly(ester ester) elastomers can be synthesized using α,ω-hydroxyl-terminated PCL polyols as the soft segment. mdpi.com These materials have demonstrated superior mechanical properties compared to conventional poly(ether ester) elastomers derived from polytetramethylene ether glycol (PTMEG). The crystallinity and microphase separation behaviors of the PCL segments contribute to their high ultimate strength and biodegradability. mdpi.com For example, a PCL-based TPE can exhibit an ultimate strength of 39.7 MPa, significantly higher than the 23.4 MPa for a comparable PTMEG-based TPE. mdpi.com

    Another approach involves creating block copolymers with PLA. PCL/PLA copolymers are of particular interest as they can form biodegradable thermoplastic elastomers. rsc.orgresearchgate.net The properties of these copolymers are highly dependent on the monomer distribution, which can range from random to fully segmented block structures. rsc.org Well-defined block copolymers can undergo nanoscale phase separation, leading to favorable thermal and mechanical properties. rsc.org

    Chemically crosslinking functional PCL copolymers is another effective method to produce elastomeric materials with tunable properties. nih.gov For instance, photocrosslinkable PCL macromers can be synthesized and then crosslinked to form a network. nih.gov By combining chemical crosslinks with the physical associations between crystalline PCL domains, materials with desirable rheological and mechanical properties can be achieved. nih.gov Copolymers of glycidyl azide (B81097) polymer (GAP) and PCL also yield elastomers with improved properties. Introducing PCL segments into the GAP matrix, either through block or graft copolymerization, enhances flexibility and tensile strength. nih.gov A GAP/PCL graft copolymer, for example, showed a significant increase in tensile strength from 0.32 MPa to 1.07 MPa due to the formation of microcrystalline PCL domains. nih.gov

    Table 2: Mechanical Properties of PCL-Based Elastomeric Materials

    Material Hard Segment/Crosslinker Tensile Strength (MPa) Elongation at Break (%) Key Feature Reference
    PCL-based TPE Polyester (B1180765) 39.7 - Superior mechanical properties compared to PTMEG-based TPEs. mdpi.com
    PTMEG-based TPE Polyether 23.4 - Conventional benchmark. mdpi.com
    Pure GAP Elastomer Polyurethane Curing 0.32 268 Baseline for GAP systems. nih.gov
    PCL-b-GAP-b-PCL Elastomer Polyurethane Curing - 300 Increased elongation due to flexible PCL segments. nih.gov
    GAP-g-PCL Elastomer Polyurethane Curing 1.07 - Significant strength improvement from PCL microcrystalline domains. nih.gov
    PEE-PCL (Parallel fibers) Propolis Ethanolic Extract - 482 ± 38.89 High tensile strain, suitable for applications requiring flexibility. researchgate.net

    Integration of Poly(ε-caprolactone) in Composite and Nanocomposite Materials

    The mechanical and thermal properties of PCL, while suitable for some applications, can be significantly enhanced by incorporating reinforcing fillers to create composite and nanocomposite materials. preprints.org The choice of filler and the engineering of the interface between the filler and the PCL matrix are critical for achieving the desired performance improvements.

    Reinforcement Mechanisms in PCL-Based Composites (e.g., with cellulose, graphene)

    The addition of high-strength, high-modulus nanofillers like cellulose and graphene is a proven strategy to improve the mechanical performance of PCL. mdpi.comnih.gov The primary reinforcement mechanisms involve efficient stress transfer from the polymer matrix to the filler and modification of the matrix's crystalline structure.

    Cellulose Nanocrystals (CNCs): CNCs are attractive reinforcing agents due to their high aspect ratio, mechanical strength, and renewability. mdpi.com When incorporated into PCL, CNCs can act as nucleating agents, promoting the crystallization of PCL and improving the crystallinity of the composite. mdpi.com However, the key challenge is the incompatibility between the hydrophilic surface of cellulose and the hydrophobic PCL matrix, which can lead to filler agglomeration and poor stress transfer. preprints.orgmdpi.com When properly dispersed, CNCs can lead to significant improvements in mechanical properties. For example, a nanocomposite with 3.25 wt% CNCs in a PCL/thermoplastic starch blend increased the tensile strength by at least three times and the elastic modulus by more than six times. preprints.org Acetylation of CNCs has been shown to further improve the Young's modulus and ultimate strength of PCL composites by 58% and 27%, respectively, compared to neat PCL. nih.gov

    Graphene: Graphene and its derivatives, like graphene oxide (GO), are exceptional reinforcing fillers due to their outstanding mechanical, thermal, and electrical properties. nih.govresearchgate.net The addition of small amounts of graphene nanoparticles (GPN) can significantly reinforce PCL. nih.gov Graphene acts as a nucleating agent, increasing the crystallinity of PCL. mdpi.com The strong interfacial interactions between the PCL matrix and well-dispersed graphene sheets enable effective load transfer. For instance, adding 0.5 wt% graphene to PCL scaffolds increased their strength by over 270%. nih.gov Similarly, the presence of just 0.3 wt% GO in electrospun PCL membranes increased the tensile strength by 95% and the modulus by 66%. researchgate.net

    The reinforcing effect is highly dependent on the dispersion of the filler and the filler-matrix interaction. Agglomeration of fillers can act as stress concentration points, diminishing the mechanical properties. bohrium.com

    Table 3: Mechanical Property Enhancement in PCL Composites

    Composite System Filler Content (wt%) Young's Modulus Improvement Tensile Strength Improvement Key Reinforcement Mechanism Reference
    PCL/AcCNC 10 +58% vs neat PCL +27% vs neat PCL Improved dispersion and interphase from acetylation. nih.gov
    PCL/GO 0.3 +66% vs neat PCL +95% vs neat PCL Strong interfacial interactions and good GO dispersion. researchgate.net
    PCL/Graphene 0.5 - +270% vs neat PCL Enhanced processability and load transfer. nih.gov
    PCL/Titanate Nanofiller - +700% vs neat PCL - Improved nanofiller dispersion via surface modification. researchgate.netacs.org
    PCL/CNC 4.0 - +19.1% vs pure PCL Optimized loading for mechanical response and geometric accuracy. consensus.app

    Interfacial Engineering in Poly(ε-caprolactone) Nanocomposites

    The performance of PCL nanocomposites is largely dictated by the interfacial region between the nanofiller and the polymer matrix. bohrium.com Given the inherent incompatibility between many hydrophilic fillers (e.g., cellulose, nanoclays) and the hydrophobic PCL matrix, interfacial engineering is crucial for creating high-performance materials. mdpi.commatec-conferences.orgmums.ac.ir The goal is to enhance the compatibility and adhesion between the two phases, which promotes uniform filler dispersion and efficient stress transfer. bohrium.com

    Several strategies are employed for interfacial engineering in PCL nanocomposites:

    Surface Modification of Fillers: This involves altering the surface chemistry of the nanofiller to make it more compatible with the PCL matrix. For hydrophilic fillers like cellulose nanocrystals (CNCs) and nanoclays, this often means making their surface more hydrophobic. matec-conferences.orgacs.org

    Covalent Grafting: Polymer chains can be covalently grafted onto the surface of nanofillers. For example, poly(n-butyl methacrylate) (PBMA) has been grafted onto CNCs via surface-initiated atom transfer radical polymerization (SI-ATRP). This approach has been shown to be superior to physisorption in improving the thermal and mechanical properties of the final PCL composite. acs.org Similarly, titanate nanofillers have been functionalized with phenyl- and thiol-terminated ligands to improve their hydrophobicity and dispersion in PCL, leading to a seven-fold increase in Young's modulus. researchgate.netacs.org

    Physisorption: This involves adsorbing molecules, such as surfactants or block copolymers, onto the filler surface. For sodium montmorillonite (B579905) (Na-MMT) nanoclay, organic surfactants like Aminopropylisooctyl Polyhedral Oligomeric Silsesquioxane (AP-POSS) are used to modify the clay surface, increasing the interlayer spacing and enhancing miscibility with the PCL matrix. matec-conferences.org

    Reactive Compatibilizers: This method involves using a compatibilizer that can form covalent bonds with both the filler and the matrix during processing. A molecularly engineered reactive compatibilizer, a statistical copolymer of 2-(dimethylamino)ethyl methacrylate and 2-hydroxy methacrylate, has been designed for PCL-cellulose nanocomposites. chalmers.seacs.org Quaternized ammonium (B1175870) groups on the compatibilizer electrostatically match the negative surface charge of cellulose nanofibrils (CNFs), while methacrylate functionalities allow for covalent linking with PCL during processing. This strategy increased the Young's modulus by about 80% and the work to fracture tenfold. chalmers.se

    In-situ Polymerization: In this approach, the polymerization of ε-caprolactone is carried out in the presence of the nanofillers. For example, the ring-opening polymerization (ROP) of ε-caprolactone can be initiated from the surface of amino-functionalized multiwalled carbon nanotubes (f-MWCNTs). researchgate.net This creates a strong covalent bond at the interface, leading to efficient debundling of the nanotubes, satisfactory dispersion, and effective load transfer. researchgate.net

    The success of these interfacial engineering strategies is confirmed by observing improved filler dispersion through microscopy (SEM, TEM) and enhanced mechanical and thermal properties of the resulting nanocomposite. matec-conferences.orgchalmers.se

    Table 4: Summary of Interfacial Engineering Strategies in PCL Nanocomposites

    Strategy Filler Modifier/Compatibilizer Outcome Reference
    Covalent Grafting (SI-ATRP) Cellulose Nanocrystals (CNCs) Poly(n-butyl methacrylate) (PBMA) Superior thermal and mechanical properties compared to physisorption. acs.org
    Covalent Grafting Titanate Nanowires/Nanotubes Phenyl- and thiol-terminated ligands Improved dispersion; 7x increase in Young's modulus. researchgate.netacs.org
    Surface Modification Sodium Montmorillonite (Na-MMT) Aminopropylisooctyl POSS (AP-POSS) Increased interlayer spacing and enhanced thermal properties. matec-conferences.org
    Reactive Compatibilizer Cellulose Nanofibrils (CNFs) Methacrylate-functionalized copolymer 80% increase in Young's modulus and 10x increase in work to fracture. chalmers.seacs.org
    In-situ Polymerization (ROP) Amino-functionalized MWCNTs - Covalent bonding, enhanced dispersion, and optimized mechanical properties. researchgate.net

    Advanced Analytical and Characterization Methodologies in Oxan 2 One;oxepan 2 One Research

    Spectroscopic Techniques for Monomer and Polymer Analysis

    Spectroscopic methods are indispensable for the detailed molecular-level investigation of both the oxepan-2-one monomer and the PCL polymer. These techniques probe the interactions of electromagnetic radiation with the material to provide information on chemical structure, bonding, and molecular dynamics.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Pulse Sequences for PCL Architecture

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of PCL. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to confirm the polymer's structure, identify end-groups, and determine the number-average molecular weight (M(_{n})). researchgate.netmdpi.comresolvemass.ca The characteristic signals in the ¹H NMR spectrum of PCL allow for the identification of the methylene (B1212753) protons in the repeating unit. researchgate.netmdpi.comresearchgate.net Similarly, the ¹³C NMR spectrum provides detailed information about the carbon environments within the polymer backbone. mdpi.comacs.org

    Advanced NMR pulse sequences and techniques offer deeper insights into the complex architecture and dynamics of PCL. acs.orgstrath.ac.uknumberanalytics.com Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed for unambiguous assignment of proton and carbon signals, especially in complex or modified PCL structures. resolvemass.caacs.org

    For studying the dynamics of PCL chains, solid-state NMR techniques are particularly valuable. acs.orgacs.org Two-dimensional exchange NMR spectroscopy can be used to investigate crystallite dynamics and chain mobility. acs.org Furthermore, advanced pulse sequences like the constant-time dipolar-chemical shift correlation (DIPSHIFT) and centerband-only detection of exchange (CODEX) provide information on the dipolar couplings and slow molecular motions within the crystalline and amorphous regions of PCL. acs.org These advanced methods are crucial for understanding the relationship between polymer chain dynamics and the material's macroscopic properties.

    Table 1: Characteristic NMR Chemical Shifts for Poly(ε-caprolactone) (PCL)

    NucleusChemical Shift (ppm)AssignmentReference
    ¹H~4.06-O-CH ₂- mdpi.commdpi.com
    ¹H~2.31-C(=O)-CH ₂- mdpi.commdpi.com
    ¹H~1.65-C(=O)-CH₂-CH ₂- and -O-CH₂-CH ₂- mdpi.com
    ¹H~1.38-CH₂-CH ₂-CH₂- mdpi.com
    ¹H~3.64Hydroxyl end-group (-CH ₂-OH) mdpi.com
    ¹³C~173.6-C =O mdpi.com
    ¹³C~64.2-O-C H₂- mdpi.com
    ¹³C~34.2-C H₂-C=O mdpi.com
    ¹³C~28.4-O-CH₂-C H₂- mdpi.com
    ¹³C~25.6-C(=O)-CH₂-C H₂- mdpi.com
    ¹³C~24.6-CH₂-C H₂-CH₂- mdpi.com

    Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in PCL

    Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are fundamental for analyzing the molecular vibrations in PCL. mdpi.comedinst.com These methods are particularly sensitive to the chemical bonds and functional groups present, as well as the polymer's crystalline and amorphous phases.

    Fourier Transform Infrared (FTIR) spectroscopy is widely used to characterize PCL. The FTIR spectrum of PCL exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. researchgate.netresearchgate.net A prominent and well-studied feature is the carbonyl (C=O) stretching band, which is sensitive to the local environment. bham.ac.uk This band often splits into two components: one at a lower wavenumber (around 1724 cm⁻¹) attributed to the crystalline phase, and another at a higher wavenumber (around 1737 cm⁻¹) corresponding to the amorphous phase. bham.ac.uk This splitting allows for the quantitative determination of the degree of crystallinity in PCL samples. bham.ac.ukresearchgate.net Other characteristic peaks include those for C-H, C-O, and C-O-C stretching and bending vibrations. researchgate.netnih.gov

    Raman spectroscopy provides complementary information to FTIR. mdpi.comedinst.com It is particularly sensitive to the non-polar bonds and the skeletal vibrations of the polymer backbone. nih.govmdpi.com The Raman spectrum of PCL also shows distinct peaks that can be assigned to crystalline and amorphous domains. researchgate.netnih.gov For instance, the C=O stretching region in the Raman spectrum can be analyzed to differentiate between conformers in the crystalline and amorphous phases. nih.gov Specific vibrational modes in the C-C stretching, CH₂ twisting, and CH₂ bending regions also provide insights into single-chain order and crystalline packing. nih.govnih.govresearchgate.net

    Table 2: Key Vibrational Modes of PCL in IR and Raman Spectroscopy

    Wavenumber (cm⁻¹)TechniqueAssignmentPhaseReference
    ~2949IRAsymmetric CH₂ stretchingCrystalline/Amorphous researchgate.net
    ~2865IRSymmetric CH₂ stretchingCrystalline/Amorphous researchgate.net
    ~1724IR/RamanC=O stretchingCrystalline bham.ac.uknih.gov
    ~1737IRC=O stretchingAmorphous bham.ac.uk
    ~1471IRCH₂ bendingCrystalline researchgate.net
    ~1418IRCH₂ wagging adjacent to C=OCrystalline researchgate.net
    ~1293IRC-O and C-C stretchingCrystalline researchgate.net
    ~1240IRAsymmetric C-O-C stretchingCrystalline researchgate.net
    ~1190IRO-C-O stretchingCrystalline researchgate.net
    ~1170IRSymmetric C-O-C stretchingCrystalline researchgate.net
    ~1108Ramanν(COC)Crystalline nih.gov
    ~913Ramanν(C-COO)Crystalline nih.gov

    Mass Spectrometry (e.g., MALDI-TOF MS) for End-Group and Molecular Weight Distribution

    Mass spectrometry (MS) has emerged as a powerful technique for the detailed characterization of polymers, providing absolute molecular weights and structural information. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for the analysis of synthetic polymers like PCL. nih.govbruker.com This soft ionization technique allows for the detection of intact polymer chains, resolving individual oligomers in a mass spectrum. sigmaaldrich.com

    A key application of MALDI-TOF MS in PCL research is the precise determination of end-group functionalities. nih.govresearchgate.net By accurately measuring the mass of individual polymer chains, the mass of the end-groups can be calculated by subtracting the mass of the repeating monomer units. This is invaluable for confirming the success of polymerization reactions initiated with specific functional molecules and for verifying subsequent end-group modifications. sigmaaldrich.comresearchgate.net

    Furthermore, MALDI-TOF MS provides detailed information about the molecular weight distribution of PCL, especially for samples with low dispersity (Đ < 1.3). sigmaaldrich.com From the mass spectrum, various molecular weight averages, such as the number-average molecular weight (M({n})) and the weight-average molecular weight (M({w})), can be calculated directly. bruker.com The resulting distribution can reveal the presence of different polymer populations or by-products. For more polydisperse samples, MALDI-TOF MS can be coupled with separation techniques like Gel Permeation Chromatography.

    Table 3: Illustrative Data from MALDI-TOF MS Analysis of a PCL Sample

    ParameterDescriptionExample ValueReference
    Repeat Unit MassMass of the ε-caprolactone monomer unit (C₆H₁₀O₂)114.14 g/mol researchgate.net
    End-Group MassSum of the masses of the two terminal groups of the polymer chainVaries with initiator and termination nih.govresearchgate.net
    M({n}) (Number-Average Molecular Weight)The statistical average molecular weight of all polymer chains in the sample2800 g/mol researchgate.net
    M(_{w}) (Weight-Average Molecular Weight)An average that takes into account the molecular weight of a chain in determining its contribution to the molecular weight average2950 g/mol nist.gov
    Đ (Dispersity)A measure of the broadness of a molecular weight distribution (M({w})/M({n}))1.05 researchgate.net

    Chromatographic and Separation Techniques

    Chromatographic techniques are essential for separating the components of a polymer sample based on their physical and chemical properties. For PCL analysis, these methods are primarily used to determine molecular weight distributions and to separate and identify oligomers.

    Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) with Multi-Detector Arrays

    Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the molecular weight distribution of polymers. rsc.org The method separates molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. While conventional SEC relies on calibration with polymer standards, the coupling of SEC with multi-detector arrays provides absolute molecular weight determination without the need for calibration. rsc.orgrsc.org

    For PCL analysis, an advanced SEC setup typically includes a multi-angle light scattering (MALS) detector and a differential refractive index (dRI) detector. nih.govresearchgate.net The MALS detector measures the intensity of light scattered by the polymer molecules at various angles, which allows for the direct calculation of the weight-average molecular weight (M({w})) at each elution volume. nih.gov The dRI detector measures the concentration of the polymer eluting from the column. By combining the data from these detectors, a comprehensive and accurate molecular weight distribution, including M({n}), M(_{w}), and dispersity (Đ), can be obtained. rsc.orgrsc.org This is particularly advantageous for characterizing novel PCL architectures, such as branched or star-shaped polymers, where calibration with linear standards would be inaccurate. researchgate.netamazonaws.com

    Table 4: Information Obtained from SEC-MALS Analysis of PCL

    ParameterDescriptionHow it is DeterminedReference
    M({w}) (Weight-Average Molecular Weight)Absolute weight-average molecular weight of the polymer sample.Directly from the light scattering and concentration data. rsc.orgnih.gov
    M({n}) (Number-Average Molecular Weight)Calculated from the molecular weight distribution determined across the entire chromatogram.Derived from the MALS and dRI signals across all elution slices. rsc.org
    Đ (Dispersity)The ratio M({w})/M({n}), indicating the breadth of the molecular weight distribution.Calculated from the determined M({w}) and M({n}). rsc.org
    Radius of Gyration (R({g}))A measure of the size of the polymer coil in solution.Determined from the angular dependence of the scattered light for molecules above a certain size. researchgate.net

    Advanced Liquid Chromatography for PCL Oligomer Separation and Analysis

    High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of smaller molecules, including oligomers. In the context of PCL research, HPLC is particularly useful for studying the degradation of the polymer, where a wide range of water-soluble and insoluble oligomers are produced. nih.govuef.fi

    By optimizing the stationary phase, mobile phase composition, and gradient elution, HPLC methods can effectively separate PCL oligomers based on their size and end-group functionality. nih.govresearchgate.net For instance, reversed-phase HPLC is commonly employed to separate oligomers based on their hydrophobicity. The use of a UV detector is possible if the oligomers contain a chromophore, such as an aromatic end-group. upc.edu

    A particularly powerful approach is the online coupling of HPLC with mass spectrometry, such as electrospray ionization tandem mass spectrometry (HPLC/ESI-MSⁿ). nih.govuef.fi This combination allows for the separation of complex mixtures of oligomers by HPLC, followed by their identification and structural elucidation by mass spectrometry. This hyphenated technique has been instrumental in understanding the enzymatic degradation mechanisms of PCL, enabling the precise identification of the various oligomeric degradation products. nih.govuef.fimdpi.com

    Table 5: Application of Advanced Liquid Chromatography in PCL Research

    TechniqueApplicationKey Findings/Information ObtainedReference
    HPLC-UVAnalysis of cyclic oligomers and copolymersSeparation and quantification of cyclic species in PCL synthesis. upc.edu
    HPLC/ESI-MSⁿCharacterization of enzymatic degradation productsIdentification of a wide variety of water-soluble oligomers, providing insights into the degradation mechanism. nih.govuef.fi
    HPLCMonitoring monomer conversion in polymerizationDetermination of the conversion of malic acid in the enzymatic copolymerization with ε-caprolactone. researchgate.netmdpi.com

    Thermal Analysis Techniques

    Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For PCL, these methods provide critical data on its phase transitions, thermal stability, and degradation profile.

    Differential Scanning Calorimetry (DSC) is a fundamental tool for investigating the thermal transitions of PCL. core.ac.uknih.gov By measuring the heat flow into or out of a sample as it is heated or cooled, DSC can determine key thermodynamic parameters. The melting temperature (Tm) and glass transition temperature (Tg) of PCL are readily identified, confirming its semi-crystalline nature. researchgate.net

    The melting behavior of PCL typically shows a primary melting peak around 58-71°C. researchgate.netnih.gov However, the precise values of Tg and Tm are influenced by the material's thermal history and the heating or cooling rate used during analysis. researchgate.net For instance, the onset temperature of the glass transition tends to decrease with an increasing heating rate. researchgate.net

    DSC is also extensively used to study the non-isothermal and isothermal crystallization kinetics of PCL. core.ac.ukua.pticm.edu.pl The exothermic peak observed during cooling corresponds to the crystallization temperature (Tc). nih.gov Studies have shown that the crystallization rate of PCL decreases at higher crystallization temperatures. mdpi.com The presence of additives or fillers can also influence the crystallization process. For example, the addition of diatomaceous earth to PCL has been found to increase the melting enthalpy, suggesting an enhancement of the polymer's crystallinity. mdpi.com The kinetics of crystallization are often analyzed using models such as the Avrami and Ozawa equations to understand the mechanism of crystal growth. core.ac.ukicm.edu.pl

    DSC Data for PCL and its Composites
    MaterialMelting Temperature (Tm)Crystallization Temperature (Tc)Reference
    Neat PCL~71°C~39°C nih.govresearchgate.net
    PCL/Diatomaceous Earth (50 wt%)Slightly reduced compared to neat PCLNot specified mdpi.com
    PEG5PCLy Copolymers~54-58°CDependent on PCL fraction nih.gov

    Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and degradation profile of PCL by measuring the change in mass of a sample as a function of temperature. mdpi.com For neat PCL, TGA curves typically show a single-step degradation process, although some studies report a two-step degradation. researchgate.net The onset of significant weight loss for neat PCL generally occurs at temperatures around 300°C, with a maximum decomposition rate observed at higher temperatures. researchgate.netscielo.br

    The degradation of PCL can proceed through different mechanisms. One proposed mechanism involves a statistical rupture of the polyester (B1180765) chains via an ester pyrolysis reaction, leading to the release of water, carbon dioxide, and 5-hexenoic acid. nih.gov This is followed by an unzipping depolymerization process that forms the ε-caprolactone monomer. nih.gov The thermal stability of PCL can be enhanced by the incorporation of reinforcing agents. For example, the addition of graphene oxide has been shown to increase the onset degradation temperature of PCL nanofibers. scielo.br Similarly, grafting maleic anhydride (B1165640) onto the PCL chain can also improve its thermal stability. nih.govmdpi.com

    TGA Data for PCL and its Nanocomposites
    MaterialOnset Degradation TemperatureTemperature of Maximum DecompositionReference
    Neat PCL~300°C~325-409°C researchgate.netscielo.br
    PCL + 1.5% Graphene Oxide~354°CNot specified scielo.br
    PCL-g-MAPCL degradation: 282-430°C420°C nih.govmdpi.com

    Differential Scanning Calorimetry (DSC) for Phase Transition Kinetics and Thermodynamics

    Microscopy and Imaging Techniques for PCL Morphology

    Microscopy techniques are indispensable for visualizing the surface and internal structure of PCL materials at various scales, from the micro to the nanoscale.

    Atomic Force Microscopy (AFM) is a powerful tool for investigating the surface topography and nanoscale properties of PCL. mdpi.com It provides high-resolution, three-dimensional images of the surface, allowing for the characterization of features such as roughness and the observation of nanoscale structures. nih.govnih.gov Unmodified PCL surfaces are typically found to be relatively smooth. researchgate.net However, surface modifications, such as plasma treatment, can significantly increase the surface roughness by creating granular structures with peaks and valleys. nih.govresearchgate.net

    AFM can also be used to distinguish between different phases in PCL blends and composites. nih.gov By analyzing the phase shift of the oscillating cantilever, it is possible to map out regions with different mechanical properties, such as stiffness and viscoelasticity. nih.gov This capability is particularly useful for understanding the distribution of different components on the surface of a PCL-based material. sbvacuo.org.br Furthermore, AFM can be used to study the initial stages of crystallization by detecting the formation of the first crystalline structures. nih.gov

    AFM Surface Roughness Data for PCL
    PCL SampleSurface Roughness (Ra or RMS)Reference
    Unmodified PCL41 ± 8 nm researchgate.net
    Plasma Modified PCL150 ± 12 nm researchgate.net
    Solvent Cast PCL/Alendronate Film (RMS)529.9 nm sbvacuo.org.br
    Compression Molded PCL/Alendronate Film (RMS)706 nm sbvacuo.org.br

    Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are widely used to examine the microstructure of PCL materials. SEM provides detailed images of the surface morphology, making it ideal for visualizing the structure of electrospun PCL fibers and porous scaffolds. researchgate.netuitm.edu.my The morphology of electrospun fibers, including the presence of beads or defects, is highly dependent on the solution concentration and processing parameters. uitm.edu.my In situ tensile testing within an SEM allows for the real-time observation of microstructural changes and damage development in PCL fibers under mechanical load. mdpi.com

    TEM, on the other hand, offers higher resolution and is used to investigate the internal structure of PCL, including its crystalline and amorphous domains. nist.govnist.gov High-resolution TEM, combined with techniques like low-dose focal series reconstruction, can achieve submolecular resolution, enabling the direct imaging of polymer crystal lattices. acs.org This level of detail is crucial for understanding the intricate aspects of polymer crystallinity and the arrangement of PCL lamellar crystals. nist.govacs.org TEM is also valuable for characterizing the morphology of PCL-based hybrids and block copolymers, revealing how different components are dispersed within the matrix. koreascience.kr

    Sustainable Chemistry, Circular Economy, and Environmental Impact of Oxan 2 One;oxepan 2 One

    Green Chemistry Principles in Oxan-2-one;Oxepan-2-one Synthesis and Polymerization

    The application of green chemistry principles to the synthesis and polymerization of ε-caprolactone is crucial for minimizing the environmental footprint of PCL production. chemrxiv.orgijrar.org These principles guide the development of processes that are less hazardous, use renewable resources, are more energy-efficient, and prevent pollution. ijrar.org The traditional ring-opening polymerization (ROP) of ε-caprolactone often involves metal-based catalysts, which can leave trace metal residues in the final polymer, a concern for biomedical and electronic applications. rsc.org Consequently, significant effort has been directed towards developing metal-free and more sustainable catalytic systems. rsc.orgresearchgate.net

    Recent advancements include the use of metal-free initiators and organocatalysts. For instance, a metal-free initiator, N,N′-dibutyl-N,N,N′,N′-tetramethylethane-1,2-diammonium bromide, has been shown to promote the ROP of ε-caprolactone under mild conditions, with the catalyst being recoverable and reusable for multiple cycles. rsc.orgrsc.org Density Functional Theory (DFT) calculations suggest that this catalyst operates through a non-covalent C–H⋯O interaction, activating the monomer to initiate polymerization. rsc.org Other green approaches involve using simple, cost-effective, and metal-free catalysts like phosphorus pentoxide with an alcohol initiator, which allows for controlled polymerization. nih.gov The use of biocatalysts, such as enzymes (lipases), also represents a green alternative, enabling polymerization under mild conditions and minimizing byproducts. chemrxiv.org

    A key strategy in green polymer chemistry is the elimination of hazardous organic solvents. chemrxiv.org Solvent-free, or bulk, polymerization of ε-caprolactone is an effective method to reduce solvent-related pollution and improve yield. chemrxiv.orgbeilstein-journals.org Various catalytic systems have been successfully employed for solvent-free ROP, including copper(II) and zinc(II) complexes, which produce high-crystallinity PCL. mdpi.com Metal-free catalysts and simple organic initiators like L-lactic and glycolic acids have also been utilized in solvent-free systems, further enhancing the "green" credentials of the process. researchgate.net Microwave-assisted enzymatic polymerization is another innovative solvent-free method that can accelerate the reaction and produce PCL with controlled molecular weight. tandfonline.com

    Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), offer a clean and environmentally benign medium for polymer processing. acs.orgcsic.esmdpi.com scCO₂ is non-flammable, non-toxic, and has a mild supercritical state (31.1 °C, 7.38 MPa). mdpi.com It can be used as a solvent for dispersion polymerization of ε-caprolactone, and as a foaming agent to create porous PCL scaffolds for tissue engineering applications. mdpi.comresearchgate.net The plasticizing effect of scCO₂ can lower the melting point of PCL, reducing the processing temperature. mdpi.com Combining scCO₂ foaming with other techniques, like the breath figures method, allows for the creation of scaffolds with both inner and outer porosity. acs.orgcsic.es Furthermore, supercritical fluid extraction of emulsions (SFEE) using scCO₂ is a novel technique for producing PCL nanoparticles without the use of harsh organic solvents. d-nb.info

    Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product. Ring-opening polymerization (ROP) of ε-caprolactone is inherently an addition reaction, which typically exhibits a high atom economy, as the monomer unit is directly added to the growing polymer chain with no loss of atoms. rsc.org For example, the ROP of ε-caprolactone can achieve an atom economy of 100% and a carbon efficiency of 100% under ideal conditions. rsc.org

    Solvent-Free Polymerization and Supercritical Fluid Methodologies

    Life Cycle Assessment (LCA) Studies for Poly(ε-caprolactone)

    Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental impacts of a product or process throughout its entire life cycle. a-star.edu.sgmdpi.com This includes raw material extraction, manufacturing, use, and end-of-life disposal or recycling. mdpi.com

    Cradle-to-gate analyses assess the environmental footprint of PCL from the extraction of raw materials to the production of the finished polymer at the factory gate. acs.orgresearchgate.netacs.org These studies are crucial for comparing the environmental performance of different synthesis routes. acs.org One such study compared three laboratory-scale synthesis methods for PCL:

    Route A: An acid-catalyzed ROP using hydrogen chloride. acs.org

    Route B: A free-radical ROP using a cyclic ketene (B1206846) acetal (B89532) monomer. acs.org

    Route C: The conventional stannous octoate-mediated ROP. acs.org

    The LCA found that Route A, the low-temperature acid-catalyzed approach, was the most environmentally sustainable, showing significant reductions in impacts like climate change, fossil fuel depletion, and human toxicity compared to the other two routes. acs.orgresearchgate.net Specifically, Route A demonstrated a 98.41% reduction in human toxicity impact compared to the conventional Route C. acs.org

    When compared to other polymers, the environmental performance of PCL and other bioplastics like polylactic acid (PLA) can be complex. A systematic review of LCA studies on PLA revealed that while it can offer benefits, it may also have higher environmental impacts in categories such as marine and freshwater eutrophication and human toxicity, largely due to the agricultural phase of its feedstock. mdpi.com

    A comparative LCA study that developed characterization factors for marine microplastic emissions highlighted that PCL is an example of a highly degradable polymer in marine environments, in contrast to the very slowly degrading PLA. frontiersin.org This suggests that in scenarios where plastic leakage into the ocean is a concern, PCL may have a lower environmental persistence and impact compared to less degradable polymers.

    Cradle-to-Gate and Cradle-to-Grave Analyses of PCL Environmental Footprint

    Recycling and Reprocessing Strategies for Poly(ε-caprolactone)

    The development of effective recycling and reprocessing strategies is essential for integrating PCL into a circular economy. pcl.com Chemical recycling, which breaks down the polymer into its constituent monomers or other valuable chemicals, is a particularly promising approach for PCL. d-nb.inforsc.org

    Several chemical recycling methods for PCL have been explored. One approach involves the zinc-catalyzed depolymerization of PCL via methanolysis to produce methyl 6-hydroxyhexanoate (B1236181). d-nb.inforesearchgate.net This monomer precursor can then be re-polymerized to create new, virgin-quality PCL, thus closing the loop. d-nb.info Another highly efficient method uses an organocatalyst, 1,5,7-triazabicyclo beilstein-journals.orgbeilstein-journals.orgdec-5-ene (TBD), for the methanolysis of PCL, achieving quantitative conversion to methyl 6-hydroxyhexanoate in a short time. nih.gov This method is effective even for commercial PCL plastics and proceeds via an endwise unzipping depolymerization mechanism. nih.gov

    Direct depolymerization of PCL back to its monomer, ε-caprolactone, has also been achieved. This can be done under high temperature and vacuum conditions, yielding the monomer with high purity and up to 98% yield. rsc.orgrsc.org The recovered ε-caprolactone can then be readily re-polymerized. rsc.org

    Beyond chemical recycling, PCL can also be reprocessed. Due to its thermoplastic nature, PCL can be melted and reformed. For instance, PCL-based materials containing dynamic covalent bonds, known as vitrimers, can be reprocessed multiple times through hot pressing without significant loss of mechanical properties. researchgate.net Similarly, epoxy/PCL blends incorporating reversible disulfide linkages have demonstrated reprocessability, where ground material can be reformed into a new film under heat and pressure. mdpi.com Extrusion is another viable reprocessing technique for certain PCL-based polymer networks. researchgate.net These reprocessing capabilities enhance the sustainability of PCL by extending its useful life and reducing waste. researchgate.net

    Chemical Recycling (Depolymerization) of PCL to Monomer

    Chemical recycling is a process that breaks down polymer chains into their constituent monomers or other valuable chemical feedstocks. rsc.orgnih.gov This approach is particularly advantageous as it can handle more complex and contaminated waste streams than mechanical recycling and produces a monomer of virgin quality, decoupling the recycled material's quality from that of the initial waste. d-nb.info For polycaprolactone (B3415563) (PCL), the primary goal of chemical recycling is the efficient depolymerization back to its monomer, ε-caprolactone (oxepan-2-one).

    Several methods have been developed to achieve this, primarily through catalytic and thermal routes. One prominent strategy involves the thermal depolymerization of PCL catalyzed by stannous octanoate (B1194180) (Sn(Oct)₂). rsc.org In this process, the catalyst facilitates a "chain-end backbiting" mechanism, effectively unzipping the polymer chain to yield the ε-caprolactone monomer. rsc.org Research has demonstrated high conversion rates, with up to 98.1% of the PCL being converted back to ε-CL monomer in 4.5 hours. rsc.org The recovered monomer can then be repolymerized through ring-opening polymerization to produce new, virgin-quality PCL, establishing a closed-loop recycling system. rsc.orgrsc.org The regenerated PCL has been shown to retain comparable mechanical and thermal properties to the original polymer, with a tensile strength of 28.4 MPa and a 913% elongation at break. rsc.org

    Another significant chemical recycling pathway involves the zinc-catalyzed methanolysis of PCL. d-nb.inforesearchgate.netresearchgate.net Using simple catalysts like zinc(II) acetate (B1210297), PCL is depolymerized in the presence of methanol (B129727) to produce methyl 6-hydroxyhexanoate. d-nb.info This process can be highly efficient, especially with microwave heating, achieving yields between 82% and 94% in 60 minutes at 160°C. d-nb.inforesearchgate.net The resulting methyl 6-hydroxyhexanoate can then serve as a monomer for a subsequent zinc-catalyzed condensation reaction to synthesize new PCL. d-nb.info

    Catalyst-free methods have also been explored. One such approach uses high temperatures (e.g., 180°C) and vacuum conditions to induce a domino-type unzipping depolymerization, yielding the ε-CL monomer with high purity and up to 98% yield. rsc.org Additionally, depolymerization using chemical reagents like iodotrimethylsilane (B154268) has been shown to proceed without a catalyst, selectively breaking down PCL into functionalized monoesters. rsc.orgchemrxiv.orgresearchgate.net

    Table 1: Selected Research Findings on Chemical Recycling of PCL

    Catalyst/ReagentMethodConditionsProductYield/ConversionSource
    Stannous octanoate (Sn(Oct)₂)Thermal Depolymerization4.5 hoursε-caprolactone98.1% conversion rsc.org
    NoneThermal Depolymerization180°C, vacuum (0.07 mbar)ε-caprolactoneUp to 98% rsc.org
    Zinc(II) acetateMethanolysis160°C, 60 min, microwaveMethyl 6-hydroxyhexanoate82-94% d-nb.info
    Iodotrimethylsilane (Me₃SiI)Chemical Depolymerization150°C, 2 hours, CH₂Cl₂I(CH₂)₅CO₂SiMe₃88% researchgate.net

    Mechanical Recycling and Blending Approaches for PCL Waste

    Mechanical recycling involves processing plastic waste into new products using physical means like melting and reshaping. nih.gov While it is a cost-effective and common method for many plastics, its application to pure PCL has seen limited interest, largely due to the negligible quantities of PCL waste currently available in a form suitable for recycling. nih.gov

    A more prevalent and researched approach for utilizing PCL waste is through blending with other polymers. This strategy not only provides a recycling route but also creates new materials with tailored properties, often overcoming the inherent limitations of the individual polymers, such as brittleness or low mechanical strength. mdpi.combohrium.com

    A significant area of research is the blending of PCL with polylactic acid (PLA). mdpi.comresearchgate.net PLA is a popular bio-based polymer, but its brittleness restricts its applications. mdpi.com Incorporating PCL, a tough and flexible polymer, into a PLA matrix significantly improves the blend's toughness and impact strength. mdpi.comresearchgate.net Studies have shown that PLA/PCL blends can exhibit a wide range of mechanical properties depending on the composition, making them a viable and more environmentally friendly alternative to some oil-based commodity plastics. mdpi.com

    Blending recycled PCL with other materials like thermoplastic polyurethane (TPU) and reclaimed rubber (RR) has also been investigated. One study demonstrated that the mechanical recycling of industrial waste from TPU-PCL/PCL blends resulted in only marginal changes to its properties, indicating good recyclability. researchgate.net In another application, RR/PCL blends were developed to enhance the recycling possibilities of waste tire rubber. mdpi.comnih.gov The addition of PCL to the reclaimed rubber matrix led to blends with improved mechanical properties, good thermal stability, and enhanced compatibility between the components. mdpi.comnih.gov For instance, increasing the PCL content from 10 to 50 wt.% resulted in a tensile strength increase of up to 212%. mdpi.comnih.gov

    Table 2: Mechanical Properties of Selected PCL Blends

    Blend Composition (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Notched Impact Strength (kJ/m²)Source
    100% PLA / 0% PCL63.133.822 researchgate.net
    80% PLA / 20% PCL41.592.505 researchgate.net
    50% PLA / 50% PCL22.091.0520 researchgate.net
    20% PLA / 80% PCL18.250.5635 researchgate.net
    50% RR / 50% PCL (Capa™ 6800)~2.3-- mdpi.comnih.gov
    50% RR / 50% PCL (Capa™ FB100)~2.8-- mdpi.comnih.gov

    Q & A

    Q. What are the optimized methods for synthesizing oxepan-2-one derivatives in laboratory settings?

    Oxepan-2-one derivatives, such as (4R)-4-hydroxy-4-(trifluoromethyl)oxan-2-one, are synthesized via nucleophilic trifluoromethylation of 4-hydroxy-2H-pyran-2-one precursors. Key parameters include:

    • Temperature control : Maintain 0–5°C during trifluoromethylation to minimize side reactions.
    • Catalyst selection : Use trifluoromethylating agents (e.g., Ruppert-Prakash reagent) in anhydrous THF.
    • Purification : Employ silica gel chromatography to isolate products with >95% purity .

    Q. How is the molecular structure of oxepan-2-one derivatives validated experimentally?

    Structural characterization involves:

    • NMR spectroscopy : 13C^{13}\text{C} and 1H^{1}\text{H} NMR confirm regioselectivity and stereochemistry. For example, the trifluoromethyl group in (4R)-4-hydroxy-4-(trifluoromethyl)oxan-2-one produces distinct 19F^{19}\text{F} NMR shifts at δ -62 to -65 ppm .
    • X-ray crystallography : Resolve absolute configurations, as demonstrated for preaustinoid A1 derivatives with oxepan-2-one rings adopting chair conformations .

    Q. What nomenclature rules apply to lactones like oxan-2-one and oxepan-2-one?

    Lactones are named based on ring size:

    • Oxan-2-one : Six-membered δ-lactone.
    • Oxepan-2-one : Seven-membered ε-lactone. Greek prefixes (δ, ε) denote the position of the lactone oxygen relative to the carbonyl group .

    Advanced Research Questions

    Q. How can copolymerization of oxepan-2-one with 1,3-dioxan-2-one be tailored for specific material properties?

    Coordination catalysts (e.g., Sn-oct, ZnAc2_2) enable bulk polymerization:

    • Reactivity ratios : For 1,3-dioxan-2-one (r1=0.8r_1 = 0.8) and oxepan-2-one (r2=1.2r_2 = 1.2), use the Finemann-Ross or Kelen-Tüdős methods to predict copolymer composition .
    • Thermal properties : DSC reveals crystalline melting points (~45–60°C) for blocky copolymers, with TgT_g values obeying the Fox equation .

    Q. What mechanisms explain the electrophilic halocyclization of oxepan-2-one derivatives?

    Intramolecular chaperone-assisted dual-anchoring (ICDA) preorganizes substrates for bromocyclization. For 7-(bromomethyl)oxepan-2-one:

    • Kinetic control : Optimize Br2_2 stoichiometry (1.2 equiv.) at -20°C to suppress ring-opening.
    • Stereoelectronic effects : The oxepan-2-one ring’s chair conformation stabilizes transition states via hyperconjugation .

    Q. How can photochemical activation enhance oxepan-2-one functionalization with gaseous feedstocks?

    Flow reactors enable valorization of CO or ethylene:

    • Wavelength optimization : UV-A (365 nm) activates oxepan-2-one for C–H functionalization with pyridines (23% yield).
    • Regioselectivity : Steric hindrance directs substitution to the 7-position over the 6-position .

    Methodological Challenges and Data Contradictions

    Q. How should researchers resolve discrepancies in reported reactivity ratios for copolymer systems?

    Conflicting r1/r2r_1/r_2 values may arise from:

    • Conversion limits : High conversions (>80%) skew composition due to the Mayo-Lewis equation’s assumptions.
    • Catalyst bias : Sn-oct favors oxepan-2-one incorporation, whereas ZnAc2_2 promotes alternating sequences . Mitigate via low-conversion experiments (<20%) and triple-detector SEC for accurate MwM_w analysis .

    Q. What analytical techniques differentiate oxepan-2-one regioisomers in complex mixtures?

    • HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients.
    • NOESY NMR : Spatial proximity of protons in 7-substituted vs. 6-substituted isomers resolves regiochemistry .

    Practical Applications in Research

    Q. How can oxepan-2-one derivatives be utilized in enzyme inhibition studies?

    Molecular docking of (4R)-4-hydroxy-4-(trifluoromethyl)oxan-2-one with cyclooxygenase-2 (COX-2):

    • Binding affinity : The trifluoromethyl group enhances hydrophobic interactions (ΔG = -9.8 kcal/mol).
    • Selectivity : Hydrogen bonding between the hydroxy group and Arg120 reduces off-target effects .

    Q. What strategies improve the hydrolytic stability of oxepan-2-one-based polymers?

    • Side-chain fluorination : Introduce CF3_3 groups to reduce water permeability.
    • Crosslinking : Use HDI/trimethylol hexyllactone crosspolymer microspheres (<10 μm) for controlled degradation .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.